6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
Description
Properties
IUPAC Name |
6-bromo-5-methoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-13-8-2-5-4-11-9(12)6(5)3-7(8)10/h2-3H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCYRBWOLQWKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, this document synthesizes information from structurally related compounds to offer insights into its chemical identity, synthesis, physicochemical properties, spectroscopic profile, and potential therapeutic applications. The isoindolinone core is a privileged scaffold in numerous biologically active compounds, and the unique substitution pattern of a bromine atom and a methoxy group suggests that this compound could be a valuable building block for novel therapeutics.[1][2][3] This guide is intended to serve as a foundational resource for researchers interested in exploring the chemistry and pharmacological potential of this and related molecules.
Chemical Identity and Physicochemical Properties
-
Chemical Name: 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
-
CAS Number: 1427360-45-9
-
Molecular Formula: C₉H₈BrNO₂
-
Molecular Weight: 242.07 g/mol
Physicochemical Data Summary
| Property | Predicted Value | Notes |
| Appearance | White to off-white solid | Based on similar isoindolinone compounds. |
| Melting Point | Not available | Likely to be a high-melting solid. |
| Boiling Point | > 400 °C (Predicted) | Prediction based on related structures.[4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Typical for this class of compounds. |
| pKa | Not available |
The Isoindolinone Scaffold: A Privileged Structure in Medicinal Chemistry
The isoindolinone nucleus is a recurring motif in a wide array of natural products and synthetic compounds with diverse and potent biological activities.[1][3][5] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive scaffold for the design of targeted therapeutics.
Logical Framework for Isoindolinone Bioactivity
Caption: The isoindolinone core as a privileged scaffold in drug discovery.
Clinically approved drugs such as thalidomide and its analogs, lenalidomide and pomalidomide, feature the related phthalimide core (an isoindoline-1,3-dione) and have demonstrated the therapeutic potential of this structural class, particularly in the treatment of cancers like multiple myeloma.[1] The biological activities of isoindolinone derivatives are extensive and include anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][6][7]
Synthesis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
Proposed Synthetic Pathway
Caption: A plausible synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Oxidation of 3-Bromo-4-methylanisole to 3-Bromo-4-methoxybenzoic acid
-
To a solution of 3-bromo-4-methylanisole in a suitable solvent (e.g., a mixture of pyridine and water), add potassium permanganate (KMnO₄) portion-wise at elevated temperature (e.g., reflux).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to yield 3-bromo-4-methoxybenzoic acid.
Step 2: Bromination of 3-Bromo-4-methoxybenzoic acid
-
Protect the carboxylic acid group, for instance, by converting it to its methyl ester using methanol and a catalytic amount of sulfuric acid.
-
To a solution of the methyl 3-bromo-4-methoxybenzoate in a non-polar solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure to yield methyl 2-(bromomethyl)-5-bromo-4-methoxybenzoate.
Step 3: Ammonolysis and Cyclization
-
Dissolve the crude methyl 2-(bromomethyl)-5-bromo-4-methoxybenzoate in a suitable solvent such as methanol or THF.
-
Add an excess of aqueous ammonia and stir the mixture at room temperature.[9] This step facilitates both the displacement of the benzylic bromide with ammonia and the subsequent intramolecular cyclization to form the lactam ring.
-
Monitor the reaction for the disappearance of the starting material.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[10][11][12][13]
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring.
-
Methoxy Protons: A singlet at approximately δ 3.8-4.0 ppm, integrating to three protons.
-
Methylene Protons: A singlet around δ 4.3-4.5 ppm, integrating to two protons, corresponding to the CH₂ group of the isoindolinone ring.
-
Amide Proton: A broad singlet in the region of δ 8.0-9.0 ppm, corresponding to the NH proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Carbonyl Carbon: A signal in the downfield region, around δ 165-170 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm). The carbon attached to the bromine will be shifted to a higher field, while the carbon attached to the methoxy group will be at a lower field.
-
Methoxy Carbon: A signal around δ 55-60 ppm.
-
Methylene Carbon: A signal around δ 45-50 ppm.
IR (Infrared) Spectroscopy
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
-
C=O Stretch (Amide): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C-O Stretch (Aryl Ether): An absorption band in the region of 1200-1250 cm⁻¹.
-
C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.
MS (Mass Spectrometry)
-
Molecular Ion Peak (M⁺): A prominent peak at m/z 241 and 243 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.
-
Fragmentation Pattern: Expect fragmentation patterns involving the loss of CO, Br, and the methoxy group.
Potential Applications in Drug Discovery and Development
The unique combination of a bromine atom and a methoxy group on the isoindolinone scaffold suggests several avenues for its application in drug discovery.
-
Versatile Synthetic Intermediate: The bromine atom serves as a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of derivatives.[14][15]
-
Modulation of Biological Activity: The position and electronic nature of the bromo and methoxy substituents can significantly influence the compound's interaction with biological targets. Methoxy groups are known to be important for binding to certain protein targets, while the bromine atom can participate in halogen bonding, a significant interaction in drug-receptor binding.
-
Potential Pharmacological Activities: Based on the activities of related isoindolinones, this compound and its derivatives could be investigated for a range of therapeutic applications, including:
-
Anticancer agents: The isoindolinone scaffold is present in several anticancer compounds.[6]
-
Anti-inflammatory agents: Some isoindolinone derivatives have shown potent anti-inflammatory effects.[7][16]
-
Antimicrobial agents: The isoindolinone core has been explored for its antibacterial and antifungal properties.[6]
-
Workflow for Exploring Bioactivity
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Introduction: The Isoindolinone Scaffold and the Significance of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
An In-Depth Technical Guide to 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic framework serves as a versatile template for designing molecules that can interact with various biological targets, leading to applications in oncology, immunology, and neuroscience.[2][3] 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is a specific derivative that offers significant strategic advantages in medicinal chemistry and drug discovery. The presence of a bromine atom at the 6-position provides a reactive handle for further functionalization via cross-coupling reactions, while the methoxy group at the 5-position modulates the electronic properties and potential metabolic stability of the molecule.
This guide serves as a comprehensive technical resource for professionals working with 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one. It details the compound's core physicochemical properties, outlines a logical synthetic strategy, provides a robust analytical workflow for characterization, and discusses its potential applications, all grounded in established scientific principles.
Part 1: Core Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research. 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is a solid material under standard conditions, and its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈BrNO₂ | [4][5] |
| Molecular Weight | 242.07 g/mol | [5][6] |
| CAS Number | 1427360-45-9 | [6][7][8] |
| Appearance | No data available (typically a solid) | |
| Purity (Commercial) | ≥98% | [4] |
| Solubility | No data available | [6] |
Part 2: Synthetic Strategy and Mechanistic Rationale
While numerous methods exist for the synthesis of the isoindolinone core, a common and effective strategy involves the cyclization of an ortho-substituted benzoic acid derivative.[9] The following proposed synthesis provides a logical, multi-step pathway to 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, highlighting the rationale behind key transformations.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one.
Detailed Experimental Protocol and Rationale
Step 1: Electrophilic Aromatic Bromination
-
Protocol: To a solution of 3-methoxy-4-methylbenzoic acid in glacial acetic acid, slowly add an equimolar amount of bromine (Br₂) at room temperature. The reaction is stirred until TLC analysis indicates complete consumption of the starting material. The product is then precipitated by pouring the reaction mixture into ice water and collected by filtration.
-
Expertise & Causality: Acetic acid is chosen as the solvent as it is polar enough to dissolve the starting material and is inert to bromine. The methoxy group is an ortho-, para-director. Since the para position is blocked, bromination is directed to the ortho position (C2), which is activated by both the methoxy and methyl groups. This regioselectivity is crucial for establishing the correct substitution pattern.
Step 2: Radical Benzylic Bromination
-
Protocol: Dissolve the product from Step 1 in a non-polar solvent like carbon tetrachloride. Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as Azobisisobutyronitrile (AIBN). Reflux the mixture under illumination with a sunlamp until the reaction is complete. The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure.
-
Expertise & Causality: This step targets the benzylic protons of the methyl group. NBS is the reagent of choice for selective allylic and benzylic bromination because it provides a low, constant concentration of Br₂, minimizing competing aromatic bromination. AIBN initiates the radical chain reaction required for this transformation.
Step 3: Intramolecular Cyclization (Lactamization)
-
Protocol: The crude benzylic bromide from Step 2 is dissolved in an excess of aqueous ammonia. The mixture is stirred at room temperature or gently heated. The primary amine formed in situ acts as a nucleophile, displacing the benzoic acid's carboxylic proton and then attacking the benzylic carbon in an intramolecular fashion to form the five-membered lactam ring. The product is isolated by extraction and purified by column chromatography.
-
Trustworthiness & Self-Validation: This final step is a tandem reaction. The initial ammonolysis creates the necessary nucleophile (the amino group) in close proximity to the electrophile (the benzylic carbon), favoring the intramolecular cyclization over intermolecular polymerization. The formation of the thermodynamically stable five-membered ring is the driving force for this reaction. The purity of the final product must be validated by the analytical methods described in the next section.
Part 3: Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. A multi-technique approach ensures the highest level of confidence in the material's structure and quality.
Standard Analytical Workflow
Caption: A self-validating workflow for the analytical characterization of the title compound.
Methodology and Expected Results
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the final compound.
-
Methodology: A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or TFA). Detection is performed using a UV detector at a wavelength where the aromatic system absorbs (e.g., 254 nm).
-
Interpretation: A pure sample should yield a single, sharp peak. The retention time is characteristic of the compound under specific conditions, and the peak area percentage is used to quantify purity (e.g., >98%).
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight.
-
Methodology: Electrospray ionization (ESI) is a suitable technique. The sample is introduced in a solvent like methanol or acetonitrile.
-
Interpretation: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 242.98 and 244.98. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 Da, which is a definitive confirmation of the presence of a single bromine atom.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide unambiguous structural elucidation.
-
¹H NMR: Expected signals would include two aromatic singlets (for the protons on the benzene ring), a singlet for the methoxy group (~3.9 ppm), a singlet for the benzylic methylene group (~4.5 ppm), and a broad singlet for the N-H proton.
-
¹³C NMR: The spectrum will show nine distinct carbon signals, including those for the carbonyl group (~170 ppm), the aromatic carbons (some attached to Br, O, and C), the methoxy carbon (~56 ppm), and the methylene carbon (~45-50 ppm).
-
Authoritative Grounding: The specific chemical shifts and coupling constants provide definitive proof of the connectivity and substitution pattern of the atoms.
-
Part 4: Applications in Research and Drug Development
6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is not merely a chemical entity but a strategic starting point for the synthesis of more complex molecules.[10]
-
Fragment-Based Drug Discovery (FBDD): The isoindolinone core is a recognized fragment that can be elaborated upon. This compound provides a pre-functionalized fragment ready for library synthesis.
-
Intermediate for Targeted Therapies: The bromine atom is a key functional group for introducing diversity. It can be readily converted into other groups using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for a given biological target, such as a protein kinase.[11]
-
Reference Standard: As a well-characterized molecule, it can serve as a reference standard for the identification of impurities and metabolites in the development of more complex drugs based on the same scaffold.[6]
Part 5: Safety, Handling, and Storage
Professional laboratory practice is paramount when handling any chemical reagent.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle in a well-ventilated fume hood.[6] While specific toxicity data for this compound is not available, related bromo-aromatic compounds can be irritants.
-
Handling: Avoid contact with skin and eyes. Do not inhale dust.
-
Storage: For long-term stability, the compound should be stored at -20°C.[6] For short-term use, storage at -4°C is acceptable.[6] Keep the container tightly sealed in a dry and well-ventilated place.
Conclusion
6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one represents a valuable and versatile building block for chemical and pharmaceutical research. Its defined physicochemical properties, coupled with a strategic placement of functional groups, make it an ideal starting point for the synthesis of novel compounds with potential therapeutic applications. The synthetic and analytical workflows detailed in this guide provide a robust framework for its preparation and validation, empowering researchers to confidently incorporate this molecule into their drug discovery and development programs.
References
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6-Bromo-5-Methoxy-2,3-Dihydro-Isoindol-1-One - BIOFOUNT. [Online]. Available: [Link]
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6-Bromo-2,3-dihydro-1H-isoindol-1-one - PubChem. [Online]. Available: [Link]
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6-Methoxy-2,3-dihydro-1H-isoindol-1-one - PubChem. [Online]. Available: [Link]
- Moodie, R. B., & Swann, E. (Year).
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - MDPI. [Online]. Available: [Link]
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Design, synthesis and biological evaluation of the novel isoindolinone derivatives - JOCPR. [Online]. Available: [Link]
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Examples of biologically active isoindolinone derivatives. - ResearchGate. [Online]. Available: [Link]
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7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one - PubChem. [Online]. Available: [Link]
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Scope of the Reaction Protocols for the Synthesis of Isoindolinone Derivatives a - ResearchGate. [Online]. Available: [Link]
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(PDF) Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one - ResearchGate. [Online]. Available: [Link]
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Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert- Butylhydroperoxide Supporting I - The Royal Society of Chemistry. [Online]. Available: [Link]
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents. [Online].
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Online]. Available: [Link]
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Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. [Online]. Available: [Link]
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Facile and convenient syntheses of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin - PubMed. [Online]. Available: [Link]
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Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - NIH. [Online]. Available: [Link]
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The Synthesis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one: An In-depth Technical Guide
Introduction: The Significance of the Isoindolinone Scaffold
The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a unique three-dimensional framework that can be strategically decorated with functional groups to modulate pharmacological activity. The target molecule of this guide, 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, is a key intermediate in the synthesis of more complex molecules, with potential applications in the development of novel therapeutics. The presence of the bromo and methoxy substituents offers valuable handles for further chemical modifications, such as cross-coupling reactions and nucleophilic aromatic substitutions, making it a versatile building block for drug discovery programs.
This in-depth technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic route to 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, designed for researchers, scientists, and drug development professionals. The proposed synthesis is grounded in established chemical principles and supported by analogous transformations found in the chemical literature.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a convergent approach, starting from a readily available substituted benzoic acid. The key transformations involve the formation of the isoindolinone ring system, which can be efficiently constructed through the cyclization of an ortho-substituted benzoic acid derivative.
Our proposed synthetic strategy commences with the commercially available 3-methoxy-4-methylbenzoic acid . This starting material possesses the required methoxy group and a methyl group that can be functionalized to build the lactam ring. The synthesis will proceed through three key stages:
-
Regioselective Aromatic Bromination: Introduction of a bromine atom at the C6 position of the benzoic acid ring.
-
Benzylic Bromination: Selective bromination of the benzylic methyl group.
-
Lactam Formation: Intramolecular cyclization with an ammonia source to construct the isoindolinone core.
This strategic sequence is designed to control the regiochemistry of the substitutions and to proceed with high efficiency.
Proposed Synthetic Pathway
The overall synthetic pathway from 3-methoxy-4-methylbenzoic acid to 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is depicted below.
Caption: Proposed synthetic route for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one.
Detailed Experimental Procedures and Mechanistic Insights
Step 1: Regioselective Aromatic Bromination of 3-Methoxy-4-methylbenzoic Acid
Objective: To synthesize 2-Bromo-5-methoxy-4-methylbenzoic acid.
The initial and most critical step is the regioselective bromination of the aromatic ring. The methoxy group is a strong activating group and is ortho-, para-directing. The methyl and carboxylic acid groups are weakly activating and deactivating, respectively, and are also ortho-, para-directing to the methyl group. To achieve bromination at the desired C2 position (which becomes the C6 position in the final product), we must consider the directing effects of the substituents. The position ortho to the powerful methoxy group is highly activated.
Protocol:
-
To a stirred solution of 3-methoxy-4-methylbenzoic acid (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford 2-Bromo-5-methoxy-4-methylbenzoic acid.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine, minimizing the formation of polybrominated byproducts that can occur with liquid bromine.
-
Sulfuric Acid: The acid catalyst polarizes the N-Br bond of NBS, increasing its electrophilicity and promoting the electrophilic aromatic substitution reaction.
-
Solvent: Acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the starting material and is relatively inert to the reaction conditions.
Step 2: Esterification of 2-Bromo-5-methoxy-4-methylbenzoic Acid
Objective: To synthesize Methyl 2-bromo-5-methoxy-4-methylbenzoate.
Esterification of the carboxylic acid is performed to protect it from potential side reactions in the subsequent benzylic bromination step and to improve the solubility of the intermediate in organic solvents.
Protocol:
-
Dissolve 2-Bromo-5-methoxy-4-methylbenzoic acid (1.0 eq.) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-bromo-5-methoxy-4-methylbenzoate.
Causality of Experimental Choices:
-
Fischer Esterification: This is a classic and reliable method for the esterification of carboxylic acids using an excess of the alcohol in the presence of an acid catalyst.
-
Sulfuric Acid: Acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by the methanol.
Step 3: Benzylic Bromination of Methyl 2-bromo-5-methoxy-4-methylbenzoate
Objective: To synthesize Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate.
This step involves the selective free-radical bromination of the benzylic methyl group. This reaction is highly specific to the benzylic position due to the resonance stabilization of the resulting benzylic radical.[2]
Protocol:
-
Dissolve Methyl 2-bromo-5-methoxy-4-methylbenzoate (1.0 eq.) in a non-polar solvent such as carbon tetrachloride or chlorobenzene.
-
Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the mixture to reflux under irradiation with a UV lamp or a high-intensity incandescent lamp for 2-4 hours.[3]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): In the presence of a radical initiator and light, NBS serves as a source of bromine radicals, which selectively abstract a benzylic hydrogen.[2]
-
Azobisisobutyronitrile (AIBN): AIBN is a common radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the radical chain reaction.
-
Solvent: A non-polar solvent is used to prevent ionic side reactions and to facilitate the radical pathway.
Step 4: Cyclization to 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
Objective: To synthesize the final target molecule.
The final step is the formation of the lactam ring through the reaction of the benzylic bromide and the ester with an ammonia source. This is an intramolecular nucleophilic substitution followed by amidation.
Protocol:
-
Dissolve Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate (1.0 eq.) in a solution of ammonia in methanol (e.g., 7N).
-
Stir the reaction mixture in a sealed vessel at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one.
Causality of Experimental Choices:
-
Ammonia in Methanol: Ammonia serves as the nucleophile to displace the benzylic bromide and as the nitrogen source for the lactam ring. Using a solution of ammonia in methanol provides a convenient and reactive form of ammonia.
-
Sealed Vessel: A sealed vessel is used to prevent the escape of volatile ammonia and to maintain the reaction concentration.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Expected Yield (%) |
| 1 | 3-Methoxy-4-methylbenzoic acid | NBS, H₂SO₄ | 2-Bromo-5-methoxy-4-methylbenzoic acid | 75-85 |
| 2 | 2-Bromo-5-methoxy-4-methylbenzoic acid | MeOH, H₂SO₄ | Methyl 2-bromo-5-methoxy-4-methylbenzoate | >90 |
| 3 | Methyl 2-bromo-5-methoxy-4-methylbenzoate | NBS, AIBN | Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate | 60-70 |
| 4 | Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate | NH₃ in MeOH | 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one | 70-80 |
Workflow Visualization
Sources
Spectroscopic Analysis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one. Due to the limited availability of public domain experimental data for this specific molecule, this guide will focus on the theoretical underpinnings of its expected spectroscopic properties based on established principles of organic spectroscopy and data from structurally related analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel pharmaceutical building blocks.
Introduction: The Significance of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The specific substitution pattern of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, featuring a bromine atom and a methoxy group on the aromatic ring, offers unique opportunities for further functionalization and modulation of its physicochemical and pharmacological properties. The bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of diverse substituents, while the methoxy group can influence the compound's electronic properties and metabolic stability.
Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery. It provides unambiguous confirmation of the molecular structure, ensures purity, and offers insights into the electronic and conformational properties of a molecule. This guide will outline the expected spectroscopic signatures of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one in key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Molecular Structure and Predicted Spectroscopic Features
The chemical structure of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is presented below. The numbering convention used in this guide for the interpretation of spectroscopic data is also indicated.
Caption: Chemical structure of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra are essential for confirming the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The expected proton NMR spectrum of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one would exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the isoindolinone ring, the methoxy protons, and the amine proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-4 | ~7.5 - 7.7 | s | 1H | Aromatic proton, singlet due to lack of adjacent protons. Deshielded by the adjacent carbonyl group. |
| H-7 | ~7.0 - 7.2 | s | 1H | Aromatic proton, singlet due to lack of adjacent protons. |
| -CH₂- (C3) | ~4.4 - 4.6 | s | 2H | Methylene protons adjacent to the nitrogen atom. Expected to be a singlet. |
| -OCH₃ | ~3.8 - 4.0 | s | 3H | Methoxy group protons, characteristic singlet in this region. |
| -NH- | ~8.0 - 9.0 | br s | 1H | Amide proton, typically a broad singlet, chemical shift can be concentration and solvent dependent. |
Experimental Causality: The choice of solvent (e.g., DMSO-d₆ or CDCl₃) will significantly influence the chemical shifts, particularly for the NH proton due to hydrogen bonding effects. A standard 400 or 500 MHz spectrometer would be sufficient to resolve these signals.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O (C1) | ~168 - 172 | Carbonyl carbon of the lactam. |
| C-5 | ~150 - 155 | Aromatic carbon attached to the methoxy group. |
| C-7a | ~140 - 145 | Aromatic quaternary carbon. |
| C-3a | ~135 - 140 | Aromatic quaternary carbon. |
| C-4 | ~125 - 130 | Aromatic CH carbon. |
| C-7 | ~115 - 120 | Aromatic CH carbon. |
| C-6 | ~110 - 115 | Aromatic carbon attached to the bromine atom. |
| -OCH₃ | ~56 - 58 | Methoxy carbon. |
| -CH₂- (C3) | ~45 - 50 | Methylene carbon adjacent to nitrogen. |
Self-Validating Protocol for NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): To unambiguously assign the signals, especially for the aromatic region in more complex analogs, acquiring 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended.
Caption: A generalized workflow for NMR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum: For 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one (C₉H₈BrNO₂), the expected exact mass is approximately 240.979 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺ would be observed with a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da.
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Rationale |
| [M]⁺ | ~241 & 243 | Molecular ion peak showing the isotopic pattern of bromine. |
| [M-CH₃]⁺ | ~226 & 228 | Loss of a methyl radical from the methoxy group. |
| [M-CO]⁺ | ~213 & 215 | Loss of carbon monoxide from the lactam. |
Experimental Causality: The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will influence the fragmentation pattern. EI is a "harder" ionization technique that typically leads to more fragmentation, providing valuable structural information. ESI is a "softer" technique that often results in a more prominent molecular ion peak, which is useful for confirming the molecular weight.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Spectrum: The IR spectrum of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one would show characteristic absorption bands for the amide and aromatic functionalities.
Table 4: Predicted Infrared Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |
| N-H stretch | ~3200 - 3400 | Amide N-H stretching vibration, can be broad. |
| C=O stretch | ~1680 - 1720 | Amide I band (carbonyl stretch), strong absorption. |
| C=C stretch | ~1450 - 1600 | Aromatic ring C=C stretching vibrations. |
| C-O stretch | ~1200 - 1300 & ~1000 - 1100 | Asymmetric and symmetric C-O-C stretching of the methoxy group. |
| C-Br stretch | ~500 - 650 | Carbon-bromine stretching vibration. |
Self-Validating Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the empty ATR crystal or the pure KBr pellet should be recorded and subtracted from the sample spectrum.
Conclusion
References
As this guide is based on theoretical predictions and general spectroscopic principles, direct citations to experimental data for the title compound are not possible. The following references provide foundational knowledge in the spectroscopic techniques discussed.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Field, L. D., Li, H. L., & Magill, A. M. (2013). Organic Structures from Spectra. John Wiley & Sons. [Link]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular architecture of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, a substituted isoindolinone of interest in medicinal chemistry.
While experimentally obtained spectra for this specific molecule are not widely available in the public domain, this document, authored from the perspective of a Senior Application Scientist, presents a detailed, predictive analysis based on established principles of NMR theory, extensive spectral database knowledge, and experience with analogous structures. The insights and methodologies presented herein are designed to serve as a robust framework for researchers working with this and related molecular scaffolds.
The Strategic Importance of NMR in the Characterization of Substituted Isoindolinones
The isoindolinone core is a privileged scaffold found in numerous biologically active compounds. The specific substitution pattern of a bromo and a methoxy group on the aromatic ring, as seen in 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, significantly influences its electronic properties and, consequently, its interaction with biological targets.
A meticulous NMR analysis is, therefore, not merely a confirmatory step but a crucial part of the discovery process, enabling:
-
Unambiguous Structure Verification: Confirming the regiochemistry of the bromine and methoxy substituents on the aromatic ring.
-
Conformational Insights: While the core is relatively rigid, NMR can provide clues about the preferred orientation of substituents.
-
Purity Assessment: Identifying and quantifying any residual starting materials, byproducts, or isomers.
This guide will delve into the expected ¹H and ¹³C NMR spectral features of the title compound, providing a detailed rationale for the predicted chemical shifts, coupling constants, and multiplicities.
Predicted ¹H NMR Spectral Analysis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
The predicted ¹H NMR spectrum of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one in a common deuterated solvent such as DMSO-d₆ is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the dihydroisoindole ring, the methoxy protons, and the amine proton.
Molecular Structure with Proton Numbering:
Caption: Molecular structure with proton numbering.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale for Prediction |
| ~8.50 | s (br) | N-H | The lactam N-H proton is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift is significantly downfield due to the deshielding effect of the adjacent carbonyl group. |
| ~7.65 | s | H -4 | This aromatic proton is a singlet as it has no adjacent protons to couple with. It is deshielded by the anisotropic effect of the nearby carbonyl group. |
| ~7.40 | s | H -7 | This aromatic proton is also a singlet. It is situated ortho to the bromine atom, which has a moderate deshielding effect. |
| ~4.35 | s | CH₂ -3 | The two protons on C-3 are diastereotopic and would ideally appear as two distinct signals. However, in many similar structures, they are accidentally equivalent and appear as a singlet, especially in the absence of chiral centers. The significant downfield shift is due to the adjacent nitrogen atom and the aromatic ring. |
| ~3.90 | s | OCH₃ | The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their chemical shift is typical for an aromatic methoxy group. |
Predicted ¹³C NMR Spectral Analysis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.
Molecular Structure with Carbon Numbering:
Caption: Molecular structure with carbon numbering.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |
| ~168.0 | C -1 (C=O) | The carbonyl carbon of the lactam is expected to be significantly downfield, typical for amide carbonyls. |
| ~155.0 | C -5 | This aromatic carbon is attached to the electron-donating methoxy group, causing a significant downfield shift. |
| ~140.0 | C -7a | This is a quaternary aromatic carbon at the ring junction, and its chemical shift is influenced by the fusion to the five-membered ring. |
| ~132.0 | C -3a | Another quaternary aromatic carbon at the ring junction, deshielded by the adjacent carbonyl group. |
| ~125.0 | C -7 | This aromatic CH carbon is ortho to the bromine atom. |
| ~115.0 | C -4 | This aromatic CH carbon is influenced by the methoxy group and the overall electron distribution of the ring. |
| ~112.0 | C -6 | The carbon atom directly bonded to the bromine atom is expected in this region. The C-Br bond has a moderate deshielding effect. |
| ~56.5 | OC H₃ | The chemical shift of the methoxy carbon is characteristic for an aromatic methoxy group. |
| ~45.0 | C -3 | The methylene carbon adjacent to the nitrogen atom is shifted downfield due to the electronegativity of the nitrogen. |
Experimental Protocols for NMR Analysis
To obtain high-quality, reproducible NMR data for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., >5 mg/0.6 mL). DMSO-d₆ is a common choice for its excellent solubilizing power. Chloroform-d (CDCl₃) can also be used if solubility permits.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of the chosen deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra.
Caption: General workflow for NMR data acquisition.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Number of Scans: A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The number of scans will depend on the sample concentration.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Advanced NMR Experiments for Unambiguous Assignments
For a definitive assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments should be performed.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, which is useful for tracing out spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is invaluable for assigning quaternary carbons and piecing together molecular fragments.
Caption: Relationship between 1D and 2D NMR experiments for structural elucidation.
Conclusion
The comprehensive ¹H and ¹³C NMR analysis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, as detailed in this guide, provides a powerful and indispensable framework for its structural verification and characterization. The predicted spectral data, grounded in fundamental NMR principles, offers a clear roadmap for researchers to interpret their experimental findings. By employing the outlined protocols and leveraging the power of 2D NMR techniques, scientists can confidently elucidate the structure of this and related isoindolinone derivatives, thereby accelerating the pace of drug discovery and development.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
A Technical Guide to 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoindolinone Scaffold and the Emergence of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
The isoindolinone core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active compounds and approved pharmaceuticals.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including roles in treating multiple myeloma, inflammation, hypertension, and obesity.[1] The rigid, bicyclic structure of the isoindolinone moiety provides a versatile framework for the strategic placement of functional groups to optimize interactions with biological targets. The inherent bioactivity of this scaffold has led to its extensive use in medicinal chemistry and drug discovery programs.[2][3]
This guide focuses on a specific, functionalized derivative: 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one . The presence of a bromine atom and a methoxy group on the benzene ring offers significant opportunities for further chemical modification. The bromine atom can serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The methoxy group, a common feature in many bioactive molecules, can influence the compound's electronic properties and metabolic stability.[4] This unique combination of functionalities makes 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one a valuable building block for the synthesis of novel therapeutic agents.
Physicochemical Properties
While specific experimental data for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is not extensively published, we can infer its likely properties based on closely related analogs. These estimations are valuable for planning synthetic transformations and for preliminary computational studies.
| Property | Estimated Value/Information | Source/Analogy |
| Molecular Formula | C₉H₈BrNO₂ | - |
| Molecular Weight | 242.07 g/mol | [5] |
| Appearance | Likely a powder or crystalline solid | [6] |
| Melting Point | Expected to be relatively high, likely >200 °C | Based on the melting point of 5-Bromo-2,3-dihydro-isoindol-1-one (267 °C)[6] |
| Boiling Point | >400 °C (Predicted) | Based on the predicted boiling point of 5-Bromo-2,3-dihydro-isoindol-1-one (448.4±45.0 °C)[6] |
| Solubility | Likely soluble in organic solvents like DMSO and DMF | General characteristic of similar heterocyclic compounds |
| Storage | Sealed in a dry, room temperature environment is recommended. | [6] |
Commercial Availability
6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is commercially available from several chemical suppliers, indicating its utility as a research chemical and building block. The availability from multiple vendors suggests a stable supply chain for research and development purposes.
| Supplier | CAS Number | Purity | Available Quantities |
| BLD Pharm | 1427360-45-9 | Information not specified | Inquire with supplier |
| Alfa Chemistry | 1427360-45-9 | Information not specified | Inquire with supplier |
| Amadis Chemical | 1427360-45-9 | Information not specified | Inquire with supplier |
| chemPUR | 1427360-45-9 | Information not specified | Inquire with supplier |
| Arctom | 1427360-45-9 | Information not specified | Inquire with supplier |
Note: Purity and available quantities are subject to change and should be confirmed with the respective suppliers.
Synthesis Strategies for Isoindolinone Derivatives
The synthesis of the isoindolinone scaffold can be achieved through various synthetic routes. A common and effective strategy involves the reductive amination and subsequent intramolecular amidation of a 2-formylbenzoate derivative. This approach offers a convergent and flexible method to access a wide range of substituted isoindolinones.
A plausible synthetic pathway to 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one would likely start from a suitably substituted benzoic acid or benzaldehyde precursor. The following diagram illustrates a general, conceptual workflow for the synthesis of substituted isoindolinones.
Caption: General synthetic workflow for substituted isoindolin-1-ones.
Experimental Protocol: A Representative Synthesis of an Isoindolinone Derivative
Step 1: Reductive C-N Coupling and Intramolecular Amidation
-
To a solution of the appropriately substituted 2-carboxybenzaldehyde (1.0 mmol) and a primary amine (1.2 mmol) in a suitable solvent (e.g., ethanol/water), add a catalyst such as ultrathin Pt nanowires.[7]
-
Stir the reaction mixture under a hydrogen atmosphere (1 bar) at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12-24 hours).
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isoindolinone.
Causality Behind Experimental Choices:
-
Choice of Catalyst: Platinum-based catalysts are highly efficient for reductive amination reactions.[7] The use of nanowires can offer a high surface area, enhancing catalytic activity.
-
Hydrogen Atmosphere: A hydrogen atmosphere is essential for the in-situ reduction of the imine intermediate formed from the condensation of the aldehyde and the amine.
-
Solvent System: A protic solvent system like ethanol/water is often suitable for both the solubility of the reactants and the efficiency of the reduction.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like isoindolinones.
Applications in Research and Drug Discovery
While specific applications for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one are not yet widely documented, the broader class of isoindolinone derivatives has shown significant promise in various therapeutic areas. This suggests a strong potential for the title compound as a key intermediate in the development of novel drugs.
Potential Areas of Application:
-
Anticancer Agents: Many isoindolinone derivatives have been investigated for their anticancer properties.[3][8] The ability to functionalize the 6-bromo position allows for the synthesis of libraries of compounds for screening against various cancer cell lines.
-
Enzyme Inhibitors: The isoindolinone scaffold is present in inhibitors of various enzymes. For instance, derivatives have shown inhibitory activity against carbonic anhydrase.[3] The specific substitution pattern of 6-bromo-5-methoxy-2,3-dihydro-isoindol-1-one could be exploited to design selective enzyme inhibitors.
-
Central Nervous System (CNS) Active Agents: Some isoindolinone derivatives have been explored for their activity on the central nervous system.[2] The lipophilicity and electronic properties imparted by the bromo and methoxy groups could be tuned to optimize blood-brain barrier penetration for CNS-targeted drugs.
-
Antimicrobial and Antioxidant Agents: Recent studies have highlighted the antimicrobial and antioxidant potential of novel isoindolinone derivatives, suggesting their utility in combating infectious diseases and oxidative stress-related conditions.[3]
The following diagram illustrates the central role of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one as a versatile building block in medicinal chemistry.
Caption: Potential applications derived from the core structure.
Safety Information
-
Hazard Statements (Anticipated):
-
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive risk assessment should be conducted before commencing any experimental work.
References
-
6-Bromo-3-hydroxyisoquinoline. PubChem. [Link]
-
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An In-depth Technical Guide to the Purity Analysis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for establishing a robust purity analysis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed to ensure the identity, purity, and quality of this compound, addressing the stringent requirements of regulatory bodies.
Introduction: The Significance of Purity Analysis
6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is a substituted isoindolinone derivative. The isoindolinone scaffold is a prevalent structural motif in a variety of biologically active compounds and natural products.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) or their intermediates can significantly impact the safety and efficacy of the final drug product. Therefore, a rigorous analytical program to identify and quantify any process-related impurities, degradation products, and residual starting materials is paramount. This guide will detail a multi-faceted analytical approach, leveraging chromatographic and spectroscopic techniques to build a comprehensive purity profile.
Understanding Potential Impurities: A Synthesis-Based Approach
Caption: Plausible synthetic pathway and potential impurity formation.
Based on this generalized pathway, potential impurities could include:
-
Starting materials and intermediates: Incomplete conversion can lead to the presence of the initial substituted toluene and various intermediates.
-
Over- and under-brominated species: The bromination step might yield di-brominated or non-brominated analogues.
-
Positional isomers: Bromination of the aromatic ring could potentially occur at other positions, leading to isomeric impurities.
-
Degradation products: The compound may be susceptible to hydrolysis or oxidation under certain storage or process conditions.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
A multi-technique, or orthogonal, approach is essential for a comprehensive purity assessment. No single analytical method can provide all the necessary information.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC with UV detection is the primary technique for separating and quantifying impurities. The polarity of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one suggests that a C18 column will provide good retention and separation.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds.[5] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides good peak shape and protonates silanols. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 20% B to 95% B over 30 minutes | A broad gradient is necessary to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm and 280 nm | Aromatic nature of the molecule suggests strong absorbance in the UV region. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
Method Development and Validation: The proposed method should be rigorously validated according to ICH guidelines (Q2(R1)). This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Mass Spectrometry (MS): For Unambiguous Identification
Coupling HPLC with a mass spectrometer (LC-MS) is crucial for the identification of unknown impurities. The presence of a bromine atom will result in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity), which is a powerful diagnostic tool for identifying bromine-containing compounds.[6][7]
Caption: A typical LC-MS workflow for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of the main component and the characterization of any isolated impurities.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic protons will appear in the downfield region (typically 6.5-8.5 ppm). The methoxy group will present as a singlet around 3.5-4.5 ppm. The methylene protons of the isoindolinone ring will likely appear as two distinct signals.[8]
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The chemical shift of the methoxy carbon can be indicative of its position on the aromatic ring.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis
FTIR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks include:
-
N-H stretch: Around 3200-3400 cm⁻¹ for the secondary amide.
-
C=O stretch: A strong absorption around 1680-1720 cm⁻¹ for the lactam carbonyl.
-
C-O stretch: Around 1000-1300 cm⁻¹ for the methoxy group.
-
C-Br stretch: Typically in the fingerprint region, below 800 cm⁻¹.[10]
Quantitation and Reporting
Once impurities are identified, they must be quantified. For known impurities, a reference standard should be used to generate a calibration curve. For unknown impurities, where a reference standard is not available, their concentration can be estimated using the principle of relative response factor (RRF) with respect to the main component, assuming the response is similar.
All impurities should be reported according to the reporting thresholds defined by the ICH guidelines.
Conclusion
The purity analysis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one requires a systematic and multi-faceted analytical approach. By combining the separation power of HPLC with the identification capabilities of MS and the structural elucidation power of NMR, a comprehensive purity profile can be established. This rigorous analytical characterization is essential to ensure the quality, safety, and efficacy of any downstream pharmaceutical products.
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An Investigative Guide to the Potential Therapeutic Targets of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one: A Scaffold-Based Analysis
Executive Summary
The compound 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one belongs to the isoindolinone chemical class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] While direct research on this specific substituted isoindolinone is not extensively published, a robust, science-driven analysis of its core scaffold provides a powerful predictive framework for identifying its most probable therapeutic targets. This guide synthesizes data from structurally analogous compounds to postulate and provide validation strategies for high-potential targets, primarily focusing on applications in oncology and immunology. The core hypotheses center on the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex and the inhibition of the Poly (ADP-ribose) polymerase (PARP) family of enzymes, with additional potential targets in kinase and carbonic anhydrase families also discussed. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed experimental workflows required to investigate this promising compound.
Introduction to the Isoindolinone Scaffold: A Foundation for Therapeutic Innovation
The isoindolinone core is a bicyclic heterocyclic scaffold that serves as the foundational pharmacophore for numerous synthetic and naturally occurring compounds with diverse pharmacological activities.[1][3] Its rigid structure provides a stable platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The versatility of this scaffold is demonstrated by its presence in drugs with anticancer, anti-inflammatory, antiviral, and antipsychotic properties.[1][4]
The subject of this guide, 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, features specific substitutions on the aromatic ring: a bromine atom at position 6 and a methoxy group at position 5. These modifications are critical as they can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its binding affinity, selectivity, and pharmacokinetic properties.[1][5] Given the lack of direct biological data on this specific molecule, this guide employs a scaffold-based analogue analysis—a cornerstone of modern drug discovery—to propose and explore its most likely and impactful therapeutic targets.
Primary Hypothesized Targets & Mechanisms of Action
Based on extensive precedent from structurally related isoindolinones, two primary targets emerge as highly probable: Cereblon (CRBN) and Poly (ADP-ribose) polymerase 1 (PARP1).
Hypothesis A: Cereblon (CRBN) Modulation for Immunomodulation and Protein Degradation
Cereblon (CRBN) is a substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[6] It is the direct target of the highly successful immunomodulatory imide drugs (IMiDs), such as lenalidomide and pomalidomide, which are themselves isoindolinone derivatives.[7][8]
Mechanism of Action: IMiDs and other isoindolinone-based ligands bind within a hydrophobic "tri-Trp pocket" on the surface of CRBN.[8] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment of "neo-substrates"—proteins not normally targeted by this E3 ligase.[6][8] These neo-substrates, which include transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, are then poly-ubiquitinated and targeted for degradation by the proteasome.[6] The degradation of these key factors is central to the potent anti-cancer and immunomodulatory effects of these drugs.[7] Given the structural conservation of the isoindolinone core, it is highly plausible that 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one acts as a CRBN modulator.
Figure 1: Proposed mechanism of CRBN-mediated protein degradation.
Hypothesis B: PARP1 Inhibition for Cancer Therapy
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage repair (DDR) pathway, particularly in the base excision repair (BER) of single-strand breaks.[9] Inhibition of PARP1 has become a highly successful strategy for treating cancers with deficiencies in other DDR pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[10]
Mechanism of Action: Numerous potent PARP inhibitors feature heterocyclic scaffolds that mimic the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[10][11] The isoindolinone scaffold shares structural and electronic similarities with this moiety, making it an excellent candidate for competitive inhibition at the PARP catalytic site.[10] Recent studies and patent filings have explicitly identified novel isoindolinone derivatives as potent PARP1 inhibitors with single-digit nanomolar potency.[9][12] These compounds function by occupying the NAD+ binding site, preventing the synthesis of poly(ADP-ribose) chains and thereby stalling the repair of DNA single-strand breaks. The persistence of these breaks leads to the collapse of replication forks and the formation of lethal double-strand breaks in cancer cells with compromised homologous recombination repair.[12]
Figure 2: Mechanism of synthetic lethality via PARP1 inhibition.
Secondary and Exploratory Targets
The versatility of the isoindolinone scaffold suggests other potential targets that warrant investigation.
| Target Class | Rationale & Mechanism | Key References |
| Kinases | The indolinone core is a well-established "hinge-binding" motif present in many approved kinase inhibitors (e.g., Sunitinib). Isoindolinone derivatives have been explored as inhibitors of Cyclin-dependent kinases (CDKs), Phosphoinositide 3-kinases (PI3Kγ), and MAP kinase-interacting kinases (MNKs).[13][14][15][16] | [13][14][17][18] |
| Carbonic Anhydrases (CAs) | Isoindolinone derivatives incorporating a sulfonyl group have shown potent, low-nanomolar inhibition of hCA I and hCA II isoforms. The scaffold acts as a core pharmacophore, while the sulfonyl group coordinates with the active site zinc ion.[19] | [19] |
| Histone Deacetylases (HDACs) | Novel isoindolinone derivatives have been developed as potent, nanomolar inhibitors of HDAC1, with some showing selectivity for HDAC1-3 and strong anti-proliferative activity in cancer cell lines.[20] | [20] |
| Other Targets | The isoindolinone scaffold has been associated with a wide range of other biological activities, including antimicrobial, antioxidant, and antipsychotic effects, suggesting a broad potential for target interactions.[1][4][19] | [1][2][4][19] |
Experimental Validation Workflow
To systematically validate the hypothesized targets for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, a multi-step, hierarchical approach is recommended. This workflow is designed to first confirm physical interaction and then to quantify functional enzymatic or cellular consequences.
Figure 3: Hierarchical workflow for target validation.
Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement
Objective: To rapidly screen for direct binding of the compound to purified target proteins (PARP1, CRBN) by measuring shifts in protein thermal stability.
Causality: A ligand binding to a protein typically stabilizes its structure, resulting in an increase in its melting temperature (Tm). This thermal shift is a direct indicator of physical interaction.
Methodology:
-
Preparation:
-
Prepare a stock solution of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one in 100% DMSO (e.g., 10 mM).
-
Dilute purified recombinant human PARP1 and CRBN-DDB1 proteins to a final concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 500X stock of a fluorescent dye (e.g., SYPRO Orange).
-
-
Reaction Setup (in a 96-well qPCR plate):
-
For each protein, mix 20 µL of the 2 µM protein solution with the dye to achieve a final 5X concentration.
-
Add 100 nL of the compound stock solution or DMSO (vehicle control) to respective wells to achieve a final compound concentration of 50 µM.
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve protocol: ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.05 °C/sec, acquiring fluorescence data at each interval.
-
-
Analysis:
-
Plot fluorescence versus temperature. The Tm is the temperature at the midpoint of the unfolding transition.
-
Calculate the thermal shift (ΔTm) = Tm (compound) - Tm (DMSO). A ΔTm > 2 °C is considered a significant positive hit.
-
Protocol 2: In Vitro PARP1 Activity Assay (Chemiluminescent)
Objective: To quantify the inhibitory potency (IC50) of the compound against PARP1 enzymatic activity.
Causality: This assay directly measures the compound's ability to compete with NAD+ and prevent the auto-PARylation (poly-ADP-ribosylation) of PARP1 upon activation by damaged DNA.
Methodology:
-
Reagent Preparation:
-
Use a commercial PARP1 chemiluminescent assay kit containing histone-coated plates, activated DNA, PARP1 enzyme, biotinylated NAD+, and Streptavidin-HRP.
-
Prepare a 10-point, 3-fold serial dilution of the compound in assay buffer, starting from 100 µM. Include a no-compound (0% inhibition) and a potent PARP inhibitor (e.g., Olaparib, 100% inhibition) control.
-
-
Assay Procedure:
-
Add 5 µL of each compound dilution or control to the histone-coated wells.
-
Add 25 µL of a reaction mix containing PARP1 enzyme and activated DNA.
-
Initiate the reaction by adding 20 µL of the biotinylated NAD+ substrate. Incubate for 60 minutes at room temperature.
-
Wash the plate 3 times to remove unbound reagents.
-
Add 50 µL of Streptavidin-HRP and incubate for 60 minutes.
-
Wash the plate 3 times.
-
Add 50 µL of chemiluminescent substrate and immediately read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the controls.
-
Plot the percent inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 3: CRBN-Mediated Neo-Substrate Degradation Assay (Cell-Based)
Objective: To determine if the compound induces the CRBN-dependent degradation of a known neo-substrate, such as IKZF1.
Causality: This assay provides functional proof of CRBN modulation. A positive result demonstrates that the compound successfully binds CRBN and alters its function within a cellular context to induce degradation of a specific target protein.
Methodology:
-
Cell Culture:
-
Use a human multiple myeloma cell line that endogenously expresses high levels of CRBN and IKZF1 (e.g., MM.1S).
-
Culture cells to a density of ~0.5 x 10^6 cells/mL.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one (e.g., 0.1 nM to 10 µM) for 4-6 hours.
-
Include a vehicle control (DMSO) and a positive control (e.g., 1 µM Pomalidomide).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of total protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against IKZF1 and a loading control (e.g., GAPDH or β-Actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IKZF1 signal to the loading control signal.
-
A dose-dependent decrease in the IKZF1 signal relative to the vehicle control indicates successful CRBN-mediated degradation.
-
Conclusion and Future Directions
The analysis of the isoindolinone scaffold strongly suggests that 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is a compound of significant therapeutic potential. The primary hypotheses—targeting CRBN for immunomodulation and PARP1 for synthetic lethality in cancer—are grounded in extensive and compelling precedent. The provided experimental workflows offer a clear, logical, and robust path to validating these hypotheses, moving from initial biophysical interaction to functional cellular outcomes.
Successful validation of PARP1 inhibition would position this compound as a potential therapeutic for HR-deficient cancers. Confirmation of CRBN modulation would open avenues for its use as an immunomodulatory agent or as a ligand for developing novel Proteolysis Targeting Chimeras (PROTACs). Further studies should focus on determining selectivity profiles across the PARP and kinase families, elucidating structure-activity relationships (SAR) through medicinal chemistry, and ultimately, evaluating in vivo efficacy and pharmacokinetic properties in relevant disease models.
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- 12. WO2024261709A1 - Isoindolinone-containing parp inhibitors and methods of use - Google Patents [patents.google.com]
- 13. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benthamscience.com [benthamscience.com]
- 18. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 19. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one from precursors
An Application Note and Protocol for the Synthesis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The isoindolinone core is a prevalent feature in a wide array of biologically active compounds and natural products, exhibiting therapeutic potential for various chronic diseases.[1][2] This guide details a reliable and efficient two-step synthetic pathway starting from commercially available 4-bromo-5-methoxy-2-methylbenzoic acid. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating protocols, and authoritative references to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The isoindolinone framework, a benzo-fused γ-lactam, is a privileged scaffold in pharmaceutical sciences.[1] Its rigid structure serves as a versatile template for designing molecules that can interact with various biological targets, leading to applications as anti-cancer, anti-inflammatory, and anti-viral agents.[2][3][4] The target molecule, 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, incorporates key functional groups—a bromine atom and a methoxy group—that allow for further chemical modifications, making it a valuable intermediate for building diverse compound libraries.
The synthesis of isoindolinones can be achieved through various strategies, including the functionalization of phthalimides, transition metal-catalyzed C-H activation, and carbonylation reactions.[5][6][7][8] The chosen synthetic route for this protocol was selected for its efficiency, high yields, and reliance on well-established chemical transformations, ensuring a robust and scalable process.
Our strategy involves a two-step sequence:
-
Radical-initiated benzylic bromination of 4-bromo-5-methoxy-2-methylbenzoic acid to form the key intermediate, 2-(bromomethyl)-4-bromo-5-methoxybenzoic acid.
-
Intramolecular amination and cyclization to construct the target isoindolinone ring system.
This approach provides a direct and reliable pathway to the desired product, minimizing the need for complex catalysts or harsh reaction conditions that can complicate purification and scale-up.[3]
Experimental Workflow and Logic
The overall synthetic pathway is depicted below. This workflow was designed for clarity and efficiency, moving from a readily available starting material to the final product via a stable, isolable intermediate.
Figure 1: High-level synthetic workflow for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one.
Detailed Protocols and Mechanistic Insights
This section provides step-by-step protocols for each synthetic transformation. The quantities listed are for a representative laboratory scale and can be adjusted as needed.
Reagent and Solvent Data
A summary of the key reagents required for this synthesis is provided in the table below for ease of reference and preparation.
| Reagent | Formula | MW ( g/mol ) | Role |
| 4-Bromo-5-methoxy-2-methylbenzoic acid | C₉H₉BrO₃ | 245.07 | Starting Material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | Radical Initiator |
| Carbon tetrachloride (CCl₄) | CCl₄ | 153.82 | Solvent |
| Ammonium Hydroxide (28-30% aq) | NH₄OH | 35.04 | Nitrogen Source/Base |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |
Step 1: Synthesis of 2-(Bromomethyl)-4-bromo-5-methoxybenzoic acid
Causality: This step utilizes a free-radical chain reaction to selectively brominate the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for such transformations as it provides a low, constant concentration of bromine radicals, minimizing side reactions like aromatic bromination. Azobisisobutyronitrile (AIBN) serves as a thermal initiator, decomposing upon heating to generate radicals that propagate the chain reaction. Carbon tetrachloride is an ideal solvent as it is inert to the reaction conditions and facilitates the radical process.
Protocol:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-5-methoxy-2-methylbenzoic acid (10.0 g, 40.8 mmol, 1.0 equiv.).
-
Add carbon tetrachloride (150 mL). Stir the suspension.
-
Add N-Bromosuccinimide (NBS) (7.98 g, 44.9 mmol, 1.1 equiv.) and AIBN (0.335 g, 2.04 mmol, 0.05 equiv.).
-
Heat the reaction mixture to reflux (approx. 77°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry). The reaction is complete when the starting material is consumed.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold carbon tetrachloride.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-(bromomethyl)-4-bromo-5-methoxybenzoic acid as a white to off-white solid.
Self-Validation: The successful synthesis of the intermediate can be confirmed by ¹H NMR, where the singlet corresponding to the benzylic methyl protons of the starting material (around δ 2.3-2.5 ppm) will be replaced by a new singlet for the bromomethyl protons (around δ 4.5-4.7 ppm).
Step 2: Synthesis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
Causality: This step is a tandem Sₙ2 reaction and intramolecular amidation. Aqueous ammonium hydroxide provides both the nucleophilic ammonia to displace the benzylic bromide and the basic conditions to facilitate the final ring-closing condensation to form the stable five-membered lactam ring. Tetrahydrofuran (THF) is used as a co-solvent to ensure the solubility of the organic starting material in the aqueous medium.
Figure 2: Conceptual mechanism for the cyclization step.
Protocol:
-
In a 500 mL round-bottom flask, dissolve the 2-(bromomethyl)-4-bromo-5-methoxybenzoic acid (10.0 g, 30.9 mmol, 1.0 equiv.) from Step 1 in THF (150 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add concentrated ammonium hydroxide solution (28-30% aq., 50 mL) dropwise over 20 minutes. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.
-
Upon completion, transfer the mixture to a separatory funnel and add ethyl acetate (150 mL) and water (100 mL).
-
Separate the organic layer. Wash the organic layer successively with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) or by recrystallization from ethanol to yield 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one as a pure solid.
Self-Validation: The formation of the final product is confirmed by the disappearance of the carboxylic acid proton in the ¹H NMR spectrum and the appearance of a broad singlet corresponding to the N-H proton of the lactam (typically δ 8.0-9.0 ppm). Mass spectrometry should confirm the expected molecular weight.
Safety and Handling
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
AIBN: Thermally unstable. Store in a cool place and avoid heating outside of the reaction context to prevent uncontrolled decomposition.
-
Ammonium Hydroxide: Corrosive and gives off pungent ammonia gas. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
- Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions.
- 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. ScienceDirect.
- Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Publishing.
- Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity.
- Full article: Synthesis and Characterization of 3-Methylene Isoindolinones by Two Synthetic Routes. Taylor & Francis Online.
- Ultrasonic-assisted-synthesis of isoindolin-1-one deriv
- Isoindolinone - CAS 480-91-1. CymitQuimica.
- Palladium-Catalyzed Cascade Carbonylation Reaction: Synthesis of Fused Isoindolinones.
- Asymmetric Synthesis of Fluorinated Isoindolinones through Palladium-Catalyzed Carbonylative Amination of Enantioenriched Benzylic Carbam
Sources
- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 480-91-1: Isoindolinone | CymitQuimica [cymitquimica.com]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Synthesis of Fluorinated Isoindolinones through Palladium-Catalyzed Carbonylative Amination of Enantioenriched Benzylic Carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one: A Putative PARP Inhibitor
Introduction: The Therapeutic Promise of PARP Inhibition and the Isoindolinone Scaffold
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response (DDR) machinery.[1][2][3] Of the 17 members of the PARP family, PARP1 is the most abundant and well-characterized, playing a pivotal role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2] The therapeutic strategy of PARP inhibition is a prime example of synthetic lethality. In cancer cells with deficiencies in homologous recombination (HR), a key pathway for repairing double-strand breaks (DSBs), the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during replication.[4][5] These unresolved DSBs are lethal to the cancer cells, while normal cells with functional HR pathways can tolerate PARP inhibition.[4][5]
The isoindolinone scaffold has emerged as a promising pharmacophore for the development of potent PARP inhibitors.[1][6] Its structural resemblance to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP enzymes, allows for competitive inhibition at the catalytic site.[1][2] This has spurred the development of novel isoindolinone-based PARP inhibitors, with some showing potential for enhanced blood-brain barrier permeability, opening avenues for treating central nervous system (CNS) cancers.[1]
This document provides a detailed experimental framework for the investigation of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one , a novel isoindolinone derivative, as a putative PARP inhibitor. The strategic placement of the bromo and methoxy groups on the isoindolinone core may influence its binding affinity, selectivity, and pharmacokinetic properties. The following protocols are designed to guide researchers in the synthesis, characterization, and biological evaluation of this compound.
Physicochemical Properties and Safety Considerations
Table 1: Predicted Physicochemical Properties and Safety Information
| Property | Predicted Value/Information | Source (Analog) |
| Molecular Formula | C₉H₈BrNO₂ | - |
| Molecular Weight | 242.07 g/mol | [7] |
| Appearance | Predicted to be an off-white to pale yellow solid | [8] |
| Solubility | Expected to be soluble in DMSO and other organic solvents | General knowledge for similar heterocyclic compounds |
| Stability | Store in a cool, dry, and well-ventilated area. Protect from light. | General laboratory practice |
| Safety Precautions | ||
| GHS Hazard Statements | Likely to be harmful if swallowed, in contact with skin, and if inhaled. May cause skin and eye irritation. | [7][9] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area or with respiratory protection. | [7][9] |
Proposed Synthesis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
A plausible synthetic route to the title compound can be adapted from established methods for similar structures.[8] The proposed synthesis starts from the commercially available 5-methoxy-2,3-dihydro-isoindol-1-one and proceeds via electrophilic bromination.
Caption: Proposed synthetic workflow for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one.
Step-by-Step Synthesis Protocol:
-
Dissolution: To a solution of 5-methoxy-2,3-dihydro-isoindol-1-one (1 equivalent) in a suitable solvent such as benzene or carbon tetrachloride, add N-bromosuccinimide (NBS, 1.05 equivalents).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Protocols for Biological Evaluation
The following protocols outline a screening cascade to evaluate the potential of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one as a PARP inhibitor.
Protocol 1: In Vitro PARP1 Enzymatic Assay (Fluorometric)
This assay quantitatively measures the activity of recombinant PARP1 and the inhibitory potential of the test compound.[10]
Materials:
-
Recombinant human PARP1 enzyme
-
PARP Assay Buffer
-
Histone H1 (substrate)
-
NAD+ (substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
White, opaque 96-well microplates
-
Plate reader with luminescence detection capabilities
-
6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one (dissolved in DMSO)
-
Positive control inhibitor (e.g., Olaparib)
Procedure:
-
Compound Preparation: Prepare a serial dilution of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one in DMSO. Further dilute in PARP Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
PARP Assay Buffer
-
Histone H1 solution
-
Test compound or vehicle control (DMSO)
-
Recombinant PARP1 enzyme
-
-
Initiation: Start the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Detection:
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the chemiluminescent HRP substrate.
-
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the in vitro PARP1 enzymatic assay.
Protocol 2: Cell-Based PARP Inhibition Assay (PAR-Glo Assay)
This assay measures the inhibition of PARP activity within living cells, providing a more physiologically relevant assessment of the compound's efficacy.[11]
Materials:
-
Human cancer cell line with known HR deficiency (e.g., BRCA1-mutant MDA-MB-436) and a proficient control cell line (e.g., MDA-MB-231).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well clear-bottom, white-walled plates.
-
DNA-damaging agent (e.g., Methyl methanesulfonate - MMS).
-
PAR-Glo™ Assay System (or similar).
-
6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one (dissolved in DMSO).
-
Positive control inhibitor (e.g., Olaparib).
Procedure:
-
Cell Seeding: Seed the cells in the 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one or a positive control for 1-2 hours.
-
Induction of DNA Damage: Add MMS to the wells to induce DNA damage and activate PARP. Incubate for 15-30 minutes.
-
Cell Lysis and PARP Inhibition: Follow the manufacturer's protocol for the PAR-Glo™ assay, which typically involves cell lysis and quenching of PARP activity.
-
PAR Detection: Add the PAR detection reagent and incubate to allow for the generation of a luminescent signal proportional to the amount of PAR synthesized.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Normalize the luminescent signal to a cell viability assay (e.g., CellTiter-Glo®) performed in parallel to account for any cytotoxic effects of the compound.
-
Calculate the percent inhibition of PAR formation at each compound concentration.
-
Determine the EC₅₀ value by plotting the percent inhibition against the compound concentration.
Protocol 3: Cell Viability and Synthetic Lethality Assessment
This protocol assesses the selective cytotoxicity of the compound in HR-deficient cancer cells.
Materials:
-
HR-deficient (e.g., BRCA1-mutant) and HR-proficient cancer cell lines.
-
Complete cell culture medium.
-
96-well clear plates.
-
Cell viability reagent (e.g., AlamarBlue or MTT).
-
6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one (dissolved in DMSO).
Procedure:
-
Cell Seeding: Seed both HR-deficient and HR-proficient cells in separate 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment: Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
Data Analysis:
-
Calculate the percent cell viability for each cell line at each compound concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) for both cell lines.
-
A significantly lower GI₅₀ in the HR-deficient cell line compared to the HR-proficient line would be indicative of synthetic lethality.
Data Interpretation and Further Steps
Table 2: Expected Outcomes and Their Interpretation
| Assay | Favorable Outcome | Interpretation |
| In Vitro PARP1 Assay | Low nanomolar IC₅₀ value | The compound is a potent direct inhibitor of the PARP1 enzyme. |
| Cell-Based PARP Assay | Low nanomolar EC₅₀ value | The compound effectively penetrates the cell membrane and inhibits PARP activity in a cellular context. |
| Cell Viability Assay | Selective reduction in viability of HR-deficient cells (low GI₅₀) compared to HR-proficient cells. | The compound exhibits synthetic lethality, a hallmark of effective PARP inhibitors for cancer therapy. |
A compound demonstrating potent in vitro and cell-based PARP inhibition, coupled with selective cytotoxicity towards HR-deficient cancer cells, would be a strong candidate for further preclinical development. Subsequent studies could include PARP trapping assays, pharmacokinetic profiling, and in vivo efficacy studies in relevant cancer models.
References
-
Stepwise development of structure–activity relationship of diverse PARP-1 inhibitors through comparative and validated in silico modeling techniques and molecular dynamics simulation. (2025). ResearchGate. Retrieved from [Link]
-
PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (n.d.). MDPI. Retrieved from [Link]
-
PARP assay kits. (n.d.). Cambridge Bioscience. Retrieved from [Link]
-
Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. (2016). PubMed. Retrieved from [Link]
-
Synthesis and blocking activities of isoindolinone- and isobenzofuranone-containing phenoxylalkylamines as potent α(1)-adrenoceptor antagonists. (n.d.). PubMed. Retrieved from [Link]
-
PARP Assays. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). PubMed Central. Retrieved from [Link]
-
PARP1: Structural Insights and Pharmacological Targets for Inhibition. (n.d.). PubMed Central. Retrieved from [Link]
-
PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. (n.d.). ResearchGate. Retrieved from [Link]
-
PARP Assays. (n.d.). Amsbio. Retrieved from [Link]
-
PARP assay for inhibitors. (n.d.). BMG LABTECH. Retrieved from [Link]
-
Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. (2024). PubMed. Retrieved from [Link]
-
Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). PubMed Central. Retrieved from [Link]
-
6-Bromo-2,3-dihydro-1H-isoindol-1-one. (n.d.). PubChem. Retrieved from [Link]
-
Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production. (n.d.). PubMed. Retrieved from [Link]
-
7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. (n.d.). PubChem. Retrieved from [Link]
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- 3. amsbio.com [amsbio.com]
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- 7. 7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one | C9H8BrNO2 | CID 66545212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Bromo-2,3-dihydro-1H-isoindol-1-one | C8H6BrNO | CID 22220919 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: Characterization and Application of Pomalidomide as a Cereblon (CRBN) E3 Ligase Ligand
Abstract: This document provides a comprehensive guide for researchers on the utilization of Pomalidomomide, a potent derivative of thalidomide, as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into the mechanistic principles of Pomalidomide as a "molecular glue," detailing its role in inducing the degradation of specific protein targets. This note offers detailed protocols for biophysically characterizing the Pomalidomide-CRBN interaction and for quantifying downstream neo-substrate degradation. Furthermore, we explore its critical application as a foundational component in the design of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery.
Introduction and Scientific Context
Targeted Protein Degradation (TPD) has emerged as a transformative strategy in therapeutic development, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This approach co-opts the cell's natural disposal machinery, the Ubiquitin-Proteasome System (UPS).[2][3] At the heart of this system are E3 ubiquitin ligases, a diverse family of over 600 enzymes responsible for recognizing specific substrate proteins and tagging them with ubiquitin for proteasomal degradation.[4][5]
A key breakthrough in TPD was the discovery that small molecules could modulate the activity of E3 ligases. The immunomodulatory drugs (IMiDs®), including thalidomide, lenalidomide, and pomalidomide, were found to bind directly to Cereblon (CRBN), the substrate receptor of the CRL4^CRBN^ E3 ligase complex.[6][7][8] These molecules act as "molecular glues," inducing a novel protein-protein interaction between CRBN and proteins that are not its natural substrates (termed "neo-substrates").[2][9] This induced proximity leads to the ubiquitination and subsequent degradation of the neo-substrate.
Pomalidomide is a potent, second-generation IMiD that binds to CRBN and promotes the degradation of key transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[10][11] Its well-defined interaction with CRBN and its chemical tractability have also made it one of the most widely used E3 ligase ligands in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][12][13] PROTACs are heterobifunctional molecules that link a target-binding ligand to an E3 ligase ligand, like pomalidomide, to induce the degradation of a specific protein of interest.[1][5]
While the initially queried molecule, 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, represents a structural component of the broader isoindolinone class, it is not itself an established CRBN E3 ligase ligand. It is more accurately described as a synthetic intermediate. Therefore, this guide will focus on the well-characterized and functionally validated analogue, Pomalidomide , to provide researchers with robust, actionable protocols and a deep mechanistic understanding applicable to the entire class of CRBN-binding molecular glues.
Mechanism of Action: Pomalidomide as a Molecular Glue
Pomalidomide's mechanism relies on its ability to physically occupy a binding pocket in the thalidomide-binding domain (TBD) of CRBN.[7][14] This binding event induces an allosteric change in the CRBN protein structure, creating a new, composite binding surface.[14] This new surface has high affinity for specific neo-substrates, most notably the zinc finger transcription factors IKZF1 and IKZF3. The recruitment of these proteins to the CRL4^CRBN^ complex leads to their polyubiquitination, marking them for destruction by the 26S proteasome.[3][10]
Caption: Pomalidomide-induced protein degradation pathway.
Application I: Biophysical Characterization of Pomalidomide-CRBN Binding
A critical first step in validating any E3 ligase ligand is to quantify its direct binding affinity to the target E3 ligase. Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique that measures the heat released or absorbed during a binding event, allowing for the direct determination of binding affinity (Kngcontent-ng-c1703228563="" class="ng-star-inserted">d), stoichiometry (n), and enthalpy (ΔH).
Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of Pomalidomide binding to a purified CRBN-DDB1 protein complex.
Rationale: This experiment provides the fundamental binding constant (Kd), which is a primary indicator of ligand potency. Measuring this interaction directly with purified components ensures that the observed effect is not confounded by other cellular factors. A construct of CRBN complexed with its binding partner DDB1 is often used as it is more stable and soluble than CRBN alone.[7]
Materials:
-
Purified recombinant human CRBN-DDB1 complex (concentration: 20 µM in ITC buffer).
-
Pomalidomide (Tocris, Cat. No. 4997 or equivalent) stock solution (10 mM in DMSO).
-
ITC Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP.
-
High-sensitivity Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC).
Procedure:
-
Sample Preparation:
-
Prepare a 200 µM solution of Pomalidomide by diluting the 10 mM stock into the ITC Buffer. The final DMSO concentration in both protein and ligand solutions must be identical (e.g., 2%) to minimize heat of dilution artifacts.
-
Prepare the 20 µM CRBN-DDB1 solution in the same final concentration of DMSO-containing ITC buffer.
-
Degas both solutions for 10 minutes prior to loading to prevent bubble formation.
-
-
ITC Instrument Setup:
-
Set the experimental temperature to 25°C.
-
Set the stirring speed to 750 rpm.
-
Define the injection parameters: 1 initial injection of 0.4 µL followed by 18 injections of 2.0 µL, with a 150-second spacing between injections.
-
-
Experiment Execution:
-
Load ~300 µL of the CRBN-DDB1 solution into the sample cell.
-
Load ~70 µL of the Pomalidomide solution into the injection syringe.
-
Equilibrate the system until a stable baseline is achieved.
-
Initiate the titration run.
-
-
Data Analysis:
-
Integrate the raw heat-burst peaks to obtain the heat change per injection (ΔH).
-
Subtract the heat of dilution, determined from a control experiment titrating Pomalidomide into buffer alone.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the key parameters: K
d, n, and ΔH.
-
Data Presentation:
| Parameter | Pomalidomide vs. CRBN-DDB1 | Interpretation |
| Binding Affinity (K | ~1-2 µM | Indicates a moderate-to-strong interaction.[15] |
| Stoichiometry (n) | ~1.0 | Confirms a 1:1 binding ratio between the ligand and the protein complex. |
| Enthalpy (ΔH) | Negative value (e.g., -5 kcal/mol) | Shows the binding is an enthalpically driven, exothermic process. |
| Entropy (TΔS) | Calculated value | Provides insight into the role of solvent reorganization and conformational changes upon binding. |
Application II: Cellular Assay for Neo-Substrate Degradation
The ultimate validation of an E3 ligase ligand is its ability to induce the degradation of a known neo-substrate in a cellular context. Western blotting is a standard and reliable method to measure the reduction in total protein levels of a target following compound treatment.
Protocol: Western Blot for IKZF1 Degradation
Objective: To quantify the Pomalidomide-dependent degradation of the neo-substrate Ikaros (IKZF1) in a human multiple myeloma cell line (e.g., MM.1S or NCI-H929).
Rationale: This experiment directly measures the functional consequence of Pomalidomide binding to CRBN in a biologically relevant system. A dose-response and time-course analysis can establish the potency (DC50) and kinetics of degradation. Including a proteasome inhibitor control (e.g., MG132) is crucial to confirm that the protein loss is mediated by the proteasome.[16]
Materials:
-
MM.1S cells.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Pomalidomide (stock in DMSO).
-
MG132 proteasome inhibitor (stock in DMSO).
-
RIPA lysis buffer with protease and phosphatase inhibitors.[17]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer system, and PVDF membranes.
-
Primary Antibodies: Rabbit anti-IKZF1, Mouse anti-β-Actin (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Culture and Treatment:
-
Plate MM.1S cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of Pomalidomide (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 6 hours).
-
For the proteasome inhibition control, pre-treat cells with 10 µM MG132 for 1 hour before adding 1 µM Pomalidomide.
-
-
Protein Extraction:
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize all samples to the same concentration (e.g., 1 mg/mL) with lysis buffer.
-
Add 4x SDS-loading buffer and boil at 95°C for 5 minutes.[18]
-
-
Western Blotting:
-
Load 20 µg of total protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (anti-IKZF1 at 1:1000, anti-β-Actin at 1:5000) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash extensively and visualize bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the IKZF1 band intensity to the corresponding β-Actin band intensity.
-
Plot the normalized IKZF1 levels against the Pomalidomide concentration to determine the DC
50(concentration at which 50% degradation is achieved).
-
Caption: Standard workflow for Western Blot analysis.
Application III: Pomalidomide as a Warhead for PROTACs
The proven, high-affinity interaction between pomalidomide and CRBN makes it an ideal E3 ligase-recruiting "warhead" for PROTACs.[1][10][] A PROTAC molecule consists of three parts: a ligand for the protein of interest (POI), a linker, and an E3 ligase ligand (e.g., pomalidomide). By simultaneously binding the POI and CRBN, the PROTAC forms a ternary complex that induces the ubiquitination and degradation of the POI.[1][5]
The pomalidomide structure offers a chemically accessible point for linker attachment, typically at the C4 amino group of the phthalimide ring, which can be modified without disrupting the key interactions required for CRBN binding.[5][13]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. annualreviews.org [annualreviews.org]
- 3. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 7. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 14. rcsb.org [rcsb.org]
- 15. researchgate.net [researchgate.net]
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- 17. ashpublications.org [ashpublications.org]
- 18. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Leveraging 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one for Advanced PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The PROTAC Revolution and the Quest for Optimal E3 Ligase Ligands
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple target inhibition to induce the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1] The choice of the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its binding affinity, selectivity, and overall degradation efficiency.[3][4] Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, has emerged as a popular choice for PROTAC design due to the availability of well-characterized small molecule ligands.[3][5]
This guide provides an in-depth exploration of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one , a versatile and strategically functionalized building block for the development of novel CRBN-recruiting PROTACs. We will delve into its synthesis, its role in modulating PROTAC activity, and provide detailed protocols for its incorporation into a PROTAC targeting Bruton's Tyrosine Kinase (BTK), a key therapeutic target in various B-cell malignancies.
The Strategic Advantage of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one in PROTAC Design
The isoindolinone core is a well-established scaffold for engaging Cereblon. The strategic placement of substituents on this core can significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately influencing the degradation efficiency. The 6-bromo and 5-methoxy substitutions on the isoindolinone ring of the title compound offer distinct advantages:
-
Modulation of Cereblon Binding and Ternary Complex Formation: Structure-activity relationship (SAR) studies have shown that substitutions at the C5 and C6 positions of the isoindolinone ring can alter the substrate specificity and binding affinity for Cereblon. The electron-withdrawing nature of the bromine atom at the 6-position and the electron-donating methoxy group at the 5-position can fine-tune the electronic properties of the aromatic ring, potentially leading to optimized interactions within the Cereblon binding pocket. This tailored interaction can enhance the cooperativity of ternary complex formation, a key driver of PROTAC efficacy.
-
Vector for Linker Attachment: The isoindolinone nitrogen provides a convenient point for linker attachment, allowing for the exploration of various linker lengths and compositions to achieve optimal ternary complex formation.
-
Improved Physicochemical Properties: The methoxy group can enhance the metabolic stability and cell permeability of the resulting PROTAC, contributing to improved pharmacokinetic and pharmacodynamic properties.
Synthesis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one: A Plausible Synthetic Route
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one.
Experimental Protocol: Synthesis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
Step 1: Synthesis of 2-Bromo-5-methoxybenzoic acid
This step involves the electrophilic bromination of m-anisic acid.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| m-Anisic acid | 152.15 | 25.0 g | 0.164 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Bromine | 159.81 | 8.5 mL | 0.164 |
| Water | 18.02 | 100 mL | - |
Procedure:
-
To a stirred solution of m-anisic acid in glacial acetic acid, add bromine dropwise at room temperature.[6]
-
After the addition is complete, add water to the reaction mixture.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-bromo-5-methoxybenzoic acid.
Step 2: Synthesis of Methyl 2-(bromomethyl)-5-methoxybenzoate
This involves esterification followed by benzylic bromination.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Bromo-5-methoxybenzoic acid | 231.04 | 30.0 g | 0.130 |
| Thionyl chloride | 118.97 | 12 mL | 0.163 |
| Methanol | 32.04 | 100 mL | - |
| N-Bromosuccinimide (NBS) | 177.98 | 23.1 g | 0.130 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.21 g | 0.0013 |
| Carbon tetrachloride | 153.82 | 150 mL | - |
Procedure:
-
Esterification: To a solution of 2-bromo-5-methoxybenzoic acid in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature overnight. Remove the solvent under reduced pressure to obtain the methyl ester.
-
Benzylic Bromination: Dissolve the crude methyl 2-bromo-5-methoxybenzoate in carbon tetrachloride. Add NBS and a catalytic amount of AIBN. Reflux the mixture for 4-6 hours under a nitrogen atmosphere. Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield crude methyl 2-(bromomethyl)-5-methoxybenzoate.
Step 3: Synthesis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
This final step is an intramolecular cyclization.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 2-(bromomethyl)-5-methoxybenzoate | 309.02 | 35.0 g | 0.113 |
| Ammonia (7N in MeOH) | 17.03 | 100 mL | - |
| Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
Procedure:
-
Dissolve the crude methyl 2-(bromomethyl)-5-methoxybenzoate in a 1:1 mixture of THF and 7N methanolic ammonia.
-
Stir the reaction mixture in a sealed vessel at room temperature for 24 hours.
-
Concentrate the reaction mixture under vacuum.
-
Triturate the residue with diethyl ether, filter the solid, and wash with cold diethyl ether.
-
Dry the solid under vacuum to obtain 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one.
Application in PROTAC Design: A Case Study Targeting BTK
To illustrate the application of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, we will design a PROTAC targeting Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies.[2] We will utilize a known BTK inhibitor as the "warhead" and connect it to our novel E3 ligase ligand via a suitable linker.
PROTAC Design Strategy
Caption: Schematic of a BTK-targeting PROTAC and its mechanism of action.
Experimental Protocol: Synthesis of a BTK-targeting PROTAC
This protocol describes the coupling of a BTK warhead with a linker and subsequent attachment to 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one. We will use a generic BTK inhibitor with a terminal alkyne for click chemistry-based linker attachment.
Step 1: Synthesis of Linker-E3 Ligand Conjugate
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one | 242.08 | 1.0 g | 0.0041 |
| 1-Azido-3-iodopropane | 212.99 | 0.96 g | 0.0045 |
| Potassium Carbonate | 138.21 | 1.14 g | 0.0082 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
Procedure:
-
To a solution of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one in DMF, add potassium carbonate and 1-azido-3-iodopropane.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the azide-functionalized E3 ligase ligand.
Step 2: PROTAC Synthesis via Click Chemistry
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Azide-functionalized E3 Ligand | - | 0.5 g | - |
| Alkyne-functionalized BTK Warhead | - | (1.1 eq) | - |
| Copper(II) sulfate pentahydrate | 249.69 | (0.1 eq) | - |
| Sodium ascorbate | 198.11 | (0.2 eq) | - |
| t-Butanol/Water (1:1) | - | 10 mL | - |
Procedure:
-
Dissolve the azide-functionalized E3 ligand and the alkyne-functionalized BTK warhead in a 1:1 mixture of t-butanol and water.
-
Add copper(II) sulfate pentahydrate and sodium ascorbate to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
Characterization and Validation of the PROTAC
A rigorous characterization of the synthesized PROTAC is essential to validate its structure and function.
Analytical Characterization
| Technique | Purpose |
| ¹H and ¹³C NMR | Confirm the chemical structure and purity of the final PROTAC. |
| High-Resolution Mass Spectrometry (HRMS) | Determine the exact mass and confirm the elemental composition. |
| HPLC | Assess the purity of the final compound. |
Biochemical and Cellular Validation
Protocol 1: Western Blotting to Assess BTK Degradation
This protocol is used to quantify the reduction in BTK protein levels in cells treated with the PROTAC.
Materials:
-
BTK-expressing cell line (e.g., Ramos cells)
-
The synthesized BTK-targeting PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed Ramos cells at an appropriate density and allow them to adhere overnight. Treat the cells with increasing concentrations of the BTK PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours). Include a control group pre-treated with MG132 before adding the PROTAC to confirm proteasome-dependent degradation.
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[7]
-
Transfer the separated proteins to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7][8]
-
Incubate the membrane with primary antibodies against BTK and GAPDH overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the BTK signal to the GAPDH signal. Calculate the percentage of BTK degradation relative to the DMSO-treated control.
Expected Outcome: A dose-dependent decrease in BTK protein levels should be observed in cells treated with the PROTAC. This degradation should be rescued in cells co-treated with a proteasome inhibitor.
Protocol 2: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This biophysical assay measures the formation of the BTK-PROTAC-CRBN ternary complex in solution.
Materials:
-
Purified recombinant BTK protein
-
Purified recombinant CRBN-DDB1 complex
-
Fluorescently labeled tracer ligand for either BTK or CRBN
-
The synthesized BTK-targeting PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescently labeled tracer and the recombinant protein it binds to (e.g., fluorescently labeled BTK ligand and BTK protein).
-
PROTAC Titration: Add increasing concentrations of the BTK PROTAC to the wells.
-
Ternary Complex Formation: To a parallel set of wells containing the tracer, the first protein, and the PROTAC, add a fixed concentration of the second protein (CRBN-DDB1).
-
Incubation and Measurement: Incubate the plates at room temperature for 1-2 hours to reach equilibrium. Measure the fluorescence polarization in each well using a plate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration. An increase in polarization upon the addition of the second protein indicates the formation of a stable ternary complex.[9][10]
Expected Outcome: The FP data will demonstrate the ability of the PROTAC to bridge the interaction between BTK and Cereblon, a critical step in the mechanism of action.
Conclusion and Future Perspectives
6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is a promising and strategically designed building block for the development of next-generation PROTACs. Its unique substitution pattern offers the potential for enhanced Cereblon engagement and improved physicochemical properties of the resulting degraders. The detailed synthetic and characterization protocols provided in this guide offer a comprehensive framework for researchers to explore the utility of this novel E3 ligase ligand in their drug discovery programs. The continued exploration of novel E3 ligase ligands with tailored properties will undoubtedly fuel the advancement of targeted protein degradation as a powerful therapeutic modality.
References
-
Creative Biolabs. BTK-targeting Protein Degrader Ligand Design Service. Available from: [Link]
-
PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid. Available from: [Link]
-
Bio-Rad Antibodies. Western Blot Protocol. Available from: [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
PubMed Central (PMC). Phthalic anhydride (PA): a valuable substrate in organic transformations. Available from: [Link]
-
NSF Public Access Repository. Synthesis of Spirocyclic Isoindolones using an Alkynyl Aza-Prins/Oxidative Halo-Nazarov Cyclization Sequence. Available from: [Link]
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PubMed. Synthesis and SAR of 5,6-diarylpyridines as human CB1 inverse agonists. Available from: [Link]
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PubMed Central (PMC). Chemical Ligand Space of Cereblon. Available from: [Link]
-
PubMed Central (PMC). Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. Available from: [Link]
-
ChemRxiv. Novel Azaspirooxindolinone-Based PROTACs for Selective BTK Degradation and Enhanced Anticancer Activity. Available from: [Link]
-
PubMed Central (PMC). E3 ligase ligand optimization of Clinical PROTACs. Available from: [Link]
-
PubMed Central (PMC). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. Available from: [Link]
-
PubMed Central (PMC). Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention. Available from: [Link]
-
ResearchGate. Optimizing the base for the intramolecular cyclization of 2a to 3a a. Available from: [Link]
-
PubMed Central (PMC). Assays and technologies for developing proteolysis targeting chimera degraders. Available from: [Link]
-
PubMed Central (PMC). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Available from: [Link]
-
PubMed. Aryl radical cyclizations of 1-(2'-bromobenzyl)isoquinolines with AIBN-Bu3SnH: formation of aporphines and indolo. Available from: [Link]
-
Organic Syntheses. phthalaldehydic acid. Available from: [Link]
-
PubMed Central (PMC). Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design. Available from: [Link]
-
Taylor & Francis Online. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Available from: [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]
-
ResearchGate. Tubulin Resists Degradation by Cereblon-Recruiting PROTACs. Available from: [Link]
-
ResearchGate. Design and optimization of BTK PROTACs.. Available from: [Link]
-
ResearchGate. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. Available from: [Link]
-
PubMed Central (PMC). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. Available from: [Link]
-
Bio-Rad. General Protocol for Western Blotting. Available from: [Link]
-
ResearchGate. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. Available from: [Link]
-
MDPI. Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. Available from: [Link]
-
Open Exploration Publishing. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors. Available from: [Link]
-
MDPI. Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. Available from: [Link]
-
MDPI. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL. Available from: [Link]
-
Revue Roumaine de Chimie. SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. Available from: [Link]
-
ChemRxiv. Novel Azaspirooxindolinone-Based PROTACs for Selective BTK Degradation and Enhanced Anticancer Activity. Available from: [Link]
-
ResearchGate. Fluorophore phase separation-based assay for imaging ternary complex formation in living cells. Available from: [Link]
-
ResearchGate. BCR-BTK signaling pathway is detected by western blotting analyses after exposed to AC0010 for 24 h in Jeko-1 cells and JVM-2 cells (a). Available from: [Link]
-
Profacgen. Ternary complex formation. Available from: [Link]
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- 10. Ternary complex formation - Profacgen [profacgen.com]
Application Notes & Protocols: Leveraging 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one for Cereblon-Mediated Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] At the heart of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[4][5][] PROTACs achieve this by simultaneously binding to a Protein of Interest (POI) and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the POI.[4][5][7]
The choice of E3 ligase is a critical design parameter in PROTAC development. Cereblon (CRBN), a substrate receptor for the CUL4A E3 ligase complex, is one of the most widely exploited E3 ligases.[][9][10] Ligands for CRBN are often derived from the chemical scaffolds of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[3][][11][12] This guide focuses on 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one , a functionalized isoindolinone core that serves as a versatile chemical handle for the development of novel CRBN-recruiting PROTACs.[13][14] Its structural similarity to thalidomide analogs suggests its utility as a CRBN ligand, with the bromo and methoxy substitutions offering potential advantages in modulating binding affinity, selectivity, and providing synthetic anchor points for linker attachment.[][15]
This document provides a comprehensive overview of the mechanism, applications, and detailed experimental protocols for utilizing 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one in the design and validation of potent and selective protein degraders.
Section 1: Mechanism of Action
PROTACs constructed using 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one operate by recruiting CRBN to a specific POI. The process is catalytic and can be broken down into several key steps:
-
Binary Complex Formation : The PROTAC independently binds to both the POI (via its "warhead") and the CRBN E3 ligase (via the isoindolinone moiety).
-
Ternary Complex Formation : The PROTAC brings the POI and CRBN into close proximity, forming a critical POI-PROTAC-CRBN ternary complex. The stability and conformation of this complex are paramount for efficient degradation.[16]
-
Ubiquitination : Within the ternary complex, the E3 ligase machinery transfers ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the POI.
-
Polyubiquitination : A chain of ubiquitin molecules is built upon the POI, serving as a recognition signal for the proteasome.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome into small peptides. The PROTAC molecule is then released and can engage in another cycle of degradation.[5]
The substitutions on the isoindolinone ring—a bromine atom at position 6 and a methoxy group at position 5—can influence the electronic and steric properties of the ligand. This may alter its binding affinity for CRBN or affect the protein-protein interactions within the ternary complex, potentially reducing off-target degradation of CRBN's natural "neo-substrates" like IKZF1/3, a known liability of some IMiD-based PROTACs.[]
Section 2: Core Applications
The primary application of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is as a foundational building block for PROTAC synthesis.
-
PROTAC Synthesis : The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the straightforward attachment of various chemical linkers. This synthetic versatility is crucial for optimizing PROTAC properties.
-
Library Development : The modular nature of PROTAC synthesis enables the creation of libraries where the linker length, composition, and attachment point can be varied to fine-tune degradation potency and selectivity.[17]
-
Structure-Activity Relationship (SAR) Studies : By systematically modifying the linker and warhead attached to the isoindolinone core, researchers can perform detailed SAR studies to understand the rules governing ternary complex formation and degradation efficiency.[15]
-
Development of Novel Degraders : This molecule can be conjugated to ligands for a wide array of protein targets, including those historically considered "undruggable," such as transcription factors and scaffolding proteins.[18]
Section 3: Experimental Protocols
This section provides validated, step-by-step protocols for the synthesis and evaluation of a PROTAC derived from 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one.
Protocol 3.1: Synthesis of a Model PROTAC via Suzuki Coupling
This protocol describes a representative synthesis of a PROTAC targeting a hypothetical bromodomain-containing protein (e.g., BRD4) using the well-characterized inhibitor JQ1 as the warhead.
Objective: To conjugate the CRBN ligand to a POI ligand via a polyethylene glycol (PEG) linker.
Materials:
-
6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
-
(4-aminophenyl)boronic acid pinacol ester
-
A suitable linker with a carboxylic acid and an amine terminus (e.g., Boc-NH-PEG3-COOH)
-
JQ1-carboxylic acid (warhead)
-
Palladium catalyst (e.g., Pd(dppf)Cl2) and base (e.g., K2CO3)
-
Amide coupling reagents (e.g., HATU, DIPEA)
-
Solvents: Dioxane, DMF, DCM
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Procedure:
-
Linker-Warhead Conjugation (Amide Coupling): a. Dissolve JQ1-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature. c. Add the Boc-protected amine-PEG-acid linker (1.1 eq) and stir the reaction overnight at room temperature. d. Purify the product by flash chromatography to yield the Boc-protected Linker-Warhead conjugate. e. Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM to yield the free amine.
-
Suzuki Coupling to CRBN Ligand: a. In a reaction vial, combine 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one (1.0 eq), the amine-Linker-Warhead conjugate (1.2 eq), Pd(dppf)Cl2 (0.1 eq), and K2CO3 (2.0 eq). b. Purge the vial with argon and add a degassed mixture of dioxane and water (4:1). c. Heat the reaction at 90 °C for 12-16 hours, monitoring by LC-MS. d. Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. e. Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
Causality: The Suzuki coupling is chosen for its robustness and functional group tolerance, allowing the direct linkage of the aryl bromide on the CRBN ligand to a boronic ester-functionalized linker. The PEG linker provides solubility and flexibility, which is often crucial for productive ternary complex formation.
Protocol 3.2: Biophysical Validation of Ternary Complex Formation
Confirming that the PROTAC induces a stable ternary complex is a critical validation step. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) are commonly used.[4][16][19][20]
Objective: To quantify the binding affinities and cooperativity of the POI-PROTAC-CRBN complex using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant purified POI (e.g., BRD4) and CRBN-DDB1 complex
-
Synthesized PROTAC
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the CRBN-DDB1 complex onto the surface of an SPR sensor chip via amine coupling.
-
Binary Affinity (PROTAC to CRBN): Inject serial dilutions of the PROTAC over the CRBN-functionalized surface to determine the binary binding affinity (KD).
-
Binary Affinity (PROTAC to POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its binary affinity for the target.
-
Ternary Complex Formation: a. Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with serial dilutions of the PROTAC. b. Inject these mixtures over the immobilized CRBN surface. c. The observed binding response will reflect the formation of the ternary complex. An enhancement in binding affinity compared to the binary interactions indicates positive cooperativity. d. Analyze the data using appropriate software to calculate the ternary complex affinity and cooperativity factor (alpha).[20]
Causality: SPR provides real-time kinetic data (association and dissociation rates), offering deep insight into the stability of the ternary complex, a key predictor of degradation efficiency.[19][20]
Protocol 3.3: Cell-Based Protein Degradation Assay (Western Blot)
The definitive test of a PROTAC is its ability to induce degradation of the target protein in a cellular context.
Objective: To determine the dose-dependent degradation of the POI and calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[5][21][22][23]
Materials:
-
Relevant human cancer cell line (e.g., MCF-7 for BRD4)
-
Complete cell culture medium
-
Synthesized PROTAC and DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[24][25][26]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (anti-POI, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in complete medium (e.g., from 1 nM to 10,000 nM). Include a DMSO-only control. c. Treat the cells with the PROTAC dilutions for a fixed time period (e.g., 18-24 hours).
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with inhibitors to each well.[26] c. Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (total protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the POI overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash again, then apply the chemiluminescent substrate and capture the image using a digital imager. i. Strip or cut the membrane and re-probe with the loading control antibody.
-
Data Analysis: a. Quantify the band intensities for the POI and the loading control using software like ImageJ. b. Normalize the POI signal to the loading control signal for each lane. c. Calculate the percentage of remaining protein relative to the DMSO control. d. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[27]
Section 4: Data Analysis and Interpretation
Proper analysis of degradation data is essential for comparing the efficacy of different PROTACs.
| Parameter | Definition | Significance | Typical Range |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | Measures the potency of the degrader. A lower DC50 indicates higher potency. | Sub-nanomolar to micromolar |
| Dmax | The maximum percentage of protein degradation achieved. | Measures the efficacy of the degrader. A higher Dmax indicates more complete degradation. | 50% - >95% |
The Hook Effect: A common phenomenon in PROTAC experiments where degradation efficiency decreases at very high PROTAC concentrations.[16][19][20] This is caused by the formation of unproductive binary complexes (POI-PROTAC and CRBN-PROTAC) that outcompete the formation of the productive ternary complex. Observing a hook effect is often considered a hallmark of a well-behaved PROTAC, confirming its mechanism of action.
Section 5: Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Degradation | - Poor cell permeability of the PROTAC.- Unstable or unfavorable ternary complex.- POI is not accessible to the UPS.- Inappropriate linker length/rigidity. | - Assess permeability (e.g., PAMPA assay).- Confirm ternary complex formation with biophysical assays.[19]- Synthesize analogs with different linkers.[28]- Verify that the POI can be ubiquitinated. |
| High DC50 Value | - Weak binary binding affinity to POI or CRBN.- Negative cooperativity in the ternary complex. | - Optimize warhead or E3 ligase ligand affinity.- Modify linker to improve ternary complex stability. |
| Incomplete Degradation (Low Dmax) | - Rapid resynthesis of the target protein.- A sub-population of the POI is inaccessible (e.g., in a different cellular compartment). | - Perform time-course experiments to assess degradation kinetics.- Combine with a transcription inhibitor (e.g., actinomycin D) to measure the degradation half-life.- Use cell imaging to check for POI localization. |
| High Background in Western Blot | - Insufficient blocking or washing.- Protein degradation during sample prep.[24] | - Optimize blocking conditions (e.g., switch from milk to BSA).[25]- Always use fresh lysis buffer with protease inhibitors and keep samples on ice.[24][26] |
References
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed.
- Western blot protocol for low abundance proteins. Abcam.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
- Mechanistic and Structural Features of PROTAC Ternary Complexes.
- Thalidomide Analogs and Other CRBN Ligands in PROTACs. BOC Sciences.
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE.
- Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. JoVE.
- One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. SciSpace.
- Determining Pomalidomide PROTAC Efficacy: Application Notes and Protocols for DC50 and Dmax Determin
- Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC).
- Kinetically Detecting and Quantitating PROTAC-Induced Degradation of Endogenous HiBiT-Tagged Target Proteins #AN331.
- A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). Research Collection.
- Western Blotting Troubleshooting Guide. Cell Signaling Technology.
- Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog-Thalidomide PROTACs. PubMed.
- (A) Dose response curves, DC 50 and Dmax calculations for compounds 7...
- Ten Tips for Successful Westerns. 2BScientific.
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- Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs. MDPI.
- Solid-phase Synthesis for Thalidomide-based Proteolysis-Targeting Chimeras (PROTAC).
- An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry.
- Western Blot Sample Preparation Protocol. Thermo Fisher Scientific - US.
- AACR 2025: The humanized CRBN mice model facilitates PROTACs studies based on CRBN ligands. Biocytogen.
- Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. RSC Chemical Biology (RSC Publishing).
- Development of CRBN-recruiting PROTACs and mode of action analysis.
- PROTAC Design - CRBN Ligand Modific
- Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degrad
- 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, 98% Purity, C9H8BrNO2, 100 mg. Achemica.
- Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera. PMC - NIH.
- Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules. MDPI.
- Targeted Protein Degrad
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- 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis. Chemicalbook.
- 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one. J&W Pharmlab.
- Critical assessment of targeted protein degradation as a research tool and pharmacological modality. NIH.
- Synthesis method of 6-bromoisoindolinyl-1-one.
- A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library. PMC - NIH.
- Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert- Butylhydroperoxide Supporting I. The Royal Society of Chemistry.
- 5-Br-6-F-Desamino lenalidomide. MedChemExpress.
- Lenalidomide-OH. MedchemExpress.com.
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Anwendungs- und Protokollleitfaden: Derivatisierung von 6-Brom-5-methoxy-2,3-dihydroisoindol-1-on für Struktur-Wirkungs-Studien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet detaillierte Protokolle und wissenschaftliche Einblicke in die Derivatisierung von 6-Brom-5-methoxy-2,3-dihydroisoindol-1-on, einem vielseitigen Molekülgerüst für die Entwicklung neuer therapeutischer Wirkstoffe. Die hier beschriebenen Methoden ermöglichen die gezielte Modifikation des Moleküls an strategischen Positionen, um dessen pharmakologische Eigenschaften zu optimieren und tiefgreifende Struktur-Wirkungs-Beziehungen (SAR) zu erforschen.
Wissenschaftlicher Hintergrund und strategische Bedeutung
Das Isoindolinon-Grundgerüst ist ein sogenanntes "privilegiertes" Strukturelement in der medizinischen Chemie. Es findet sich in einer Vielzahl von Naturstoffen und synthetischen Verbindungen mit diversen biologischen Aktivitäten, darunter entzündungshemmende, antivirale und krebsbekämpfende Eigenschaften.[1][2] Die spezifische Verbindung 6-Brom-5-methoxy-2,3-dihydroisoindol-1-on dient als exzellenter Ausgangspunkt für die Wirkstoffforschung. Die Präsenz eines Brom-Atoms am aromatischen Ring ermöglicht eine Vielzahl von modernen Kreuzkupplungsreaktionen, während der Stickstoff des Lactam-Rings für weitere Funktionalisierungen zugänglich ist.
Die systematische Derivatisierung dieses Moleküls erlaubt es Forschern, den chemischen Raum um das Kerngerüst herum zu erkunden. Durch die Einführung verschiedener funktioneller Gruppen können wichtige Parameter wie Affinität zum Zielprotein, Selektivität, Löslichkeit und metabolische Stabilität gezielt beeinflusst werden. Diese Studien sind entscheidend, um aus einer Leitstruktur einen potenten und sicheren Wirkstoffkandidaten zu entwickeln. Insbesondere die Substitution an der 6-Position hat sich als entscheidend für die Modulation der Aktivität von Isoindolinon-Derivaten als Kinase-Inhibitoren und Modulatoren von G-Protein-gekoppelten Rezeptoren erwiesen.[3][4]
Synthetische Strategien zur Derivatisierung
Die Derivatisierung des 6-Brom-5-methoxy-2,3-dihydroisoindol-1-on-Gerüsts konzentriert sich auf zwei primäre Reaktionsstellen: den Stickstoff des Lactam-Rings (Position 2) und das Brom-substituierte Kohlenstoffatom des aromatischen Rings (Position 6).
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- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Aryl Isoindolin-1-ones: Novel mGluR2 Negative Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Determining the Solubility of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The accurate determination of a compound's solubility is a cornerstone of successful drug discovery and development.[1][2][3] Poor aqueous solubility can severely hinder a drug candidate's bioavailability and therapeutic efficacy, leading to costly failures in later developmental stages.[4][5] This application note provides a detailed guide for researchers to determine the solubility of the novel chemical entity, 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, in a range of pharmaceutically relevant solvents. We present both kinetic and thermodynamic approaches to solubility assessment, offering a comprehensive toolkit for generating robust and reliable data. The protocols herein are designed to be self-validating and are grounded in established principles of physical chemistry and analytical science.
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature, is a fundamental physicochemical property that dictates the performance of a potential drug molecule.[1] A compound must be in solution to be absorbed and reach its site of action.[3][5] Consequently, low aqueous solubility is a major challenge in the pharmaceutical industry, with over 40% of new chemical entities being poorly soluble in water.[1][3][4]
Understanding the solubility profile of a compound like 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is essential for:
-
Meaningful Biological Assays: Inaccurate solubility data can lead to the precipitation of the compound in assay media, resulting in misleading biological data.
-
Formulation Development: Knowledge of a compound's solubility in different solvents is crucial for developing effective and stable dosage forms, from oral tablets to parenteral solutions.[1]
-
Predicting Bioavailability: Solubility is a key determinant of a drug's absorption and, therefore, its bioavailability after administration.[2]
This guide will provide detailed protocols for determining the kinetic and thermodynamic solubility of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, enabling researchers to make informed decisions throughout the drug development process.
Compound Profile: 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
-
Chemical Structure:
Caption: Chemical structure of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one.
-
Molecular Formula: C₉H₈BrNO₂[6]
-
Molecular Weight: 242.07 g/mol [6]
Understanding Solubility: Kinetic vs. Thermodynamic Approaches
Two primary types of solubility measurements are employed in pharmaceutical research: kinetic and thermodynamic.[7]
Kinetic Solubility is a high-throughput screening method that measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[7][8][9] This method is rapid and requires a small amount of compound, making it ideal for early-stage drug discovery.[7] However, kinetic solubility values can often be higher than thermodynamic solubility due to the formation of supersaturated solutions.[9]
Thermodynamic Solubility , on the other hand, represents the true equilibrium solubility of a compound in a given solvent.[7][8] This is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period.[7] Thermodynamic solubility is a more accurate representation of a compound's solubility and is crucial for later-stage development and formulation.[7][8]
Caption: General workflow for solubility assessment in drug discovery.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10][11]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10][12]
-
Handling: Avoid direct contact with the skin and eyes.[11] In case of contact, rinse the affected area thoroughly with water.[10] Avoid creating dust.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Experimental Protocols
Protocol for Kinetic Solubility Determination
This protocol is adapted from standard high-throughput screening methods.[7][13]
Objective: To rapidly determine the concentration at which 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one precipitates from an aqueous solution.
Materials:
-
6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom for analysis)
-
Automated liquid handler (recommended) or multichannel pipette
-
Plate shaker
-
Microplate reader with turbidimetric or nephelometric detection capabilities
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.[7]
-
Analysis: Measure the turbidity or light scattering of each well using a microplate reader.
-
Data Interpretation: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the blank (PBS with 1% DMSO).
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is based on the well-established shake-flask method for determining equilibrium solubility.[7][14]
Objective: To determine the equilibrium solubility of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one in various solvents.
Materials:
-
6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one (solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, Acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of solid 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one to a glass vial (e.g., 2-5 mg). The exact amount should be enough to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7][14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.
-
Quantification:
-
HPLC Method: Dilute the filtered solution with a suitable mobile phase and analyze by HPLC. The concentration is determined by comparing the peak area to a standard curve of known concentrations of the compound.
-
UV-Vis Spectrophotometry: If the compound has a distinct chromophore, measure the absorbance of the diluted solution at its λmax. The concentration is calculated using a standard curve prepared in the same solvent.
-
-
Data Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.
Data Presentation
All quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table 1: Solubility of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one in Various Solvents at 25°C
| Solvent | Solubility (µg/mL) | Solubility (µM) | Method |
| Water | Experimental Data | Experimental Data | Thermodynamic |
| PBS (pH 7.4) | Experimental Data | Experimental Data | Thermodynamic |
| Ethanol | Experimental Data | Experimental Data | Thermodynamic |
| Methanol | Experimental Data | Experimental Data | Thermodynamic |
| Acetonitrile | Experimental Data | Experimental Data | Thermodynamic |
| PBS (pH 7.4) | Experimental Data | Experimental Data | Kinetic |
Conclusion
This application note provides a comprehensive framework for determining the solubility of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one. By following these detailed protocols, researchers can generate accurate and reliable solubility data, which is indispensable for advancing a compound through the drug discovery and development pipeline. The choice between kinetic and thermodynamic methods will depend on the stage of research, with kinetic assays being suitable for early screening and thermodynamic assays providing the definitive data required for later-stage development.
References
- The Importance of Solubility for New Drug Molecules. (2020-05-11).
- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024-09-09).
- Kinetic versus thermodynamic solubility temptations and risks. Ovid.
- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.
- Drug solubility: importance and enhancement techniques. PubMed.
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Compound solubility measurements for early drug discovery. Computational Chemistry. (2022-05-31).
- Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.
- Comparison of kinetic solubility with equilibrium solubility (μM) of... - ResearchGate.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01).
- SAFETY DATA SHEET. Sigma-Aldrich. (2024-09-07).
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Thermo Fisher Scientific. (2012-04-19).
- Safety Data Sheet. Merck Millipore.
- 6-Bromo-5-Methoxy-2,3-Dihydro-Isoindol-1-One. BIOFOUNT.
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucd.ie [ucd.ie]
- 5. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1427360-45-9|6-Bromo-5-Methoxy-2,3-Dihydro-Isoindol-1-One|6-Bromo-5-Methoxy-2,3-Dihydro-Isoindol-1-One|-范德生物科技公司 [bio-fount.com]
- 7. enamine.net [enamine.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
Application Notes and Protocols: Characterization of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one as a Potential PARP Inhibitor in Cell-Based Assays
Introduction: The Rationale for Investigating 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one as a PARP Inhibitor
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the cellular DNA damage response (DDR) machinery.[1][2] They are responsible for detecting and signaling single-strand DNA breaks (SSBs), initiating their repair through the base excision repair (BER) pathway.[2] The therapeutic strategy of inhibiting PARP has revolutionized the treatment of certain cancers, especially those with deficiencies in homologous recombination (HR), such as tumors harboring BRCA1 or BRCA2 mutations.[3][4][5] This concept, known as synthetic lethality, arises because the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[4][6][7] In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[3][6][7]
The isoindolinone scaffold is a key pharmacophore present in several potent PARP inhibitors.[8][9][10] This structural motif has been shown to effectively interact with the catalytic domain of PARP enzymes.[8][10] The compound 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one (hereafter referred to as Cpd-X) features this core isoindolinone structure. While the specific biological activity of Cpd-X has not been extensively characterized in publicly available literature, its chemical architecture provides a strong rationale for its investigation as a novel PARP inhibitor.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the cellular activity of Cpd-X. The protocols detailed herein are designed to test the hypothesis that Cpd-X functions as a PARP inhibitor and to quantify its effects on cancer cell viability, DNA damage, and long-term survival.
Compound Handling and Preparation
Proper handling and preparation of Cpd-X are crucial for obtaining reproducible and reliable experimental results.
-
Storage: Cpd-X should be stored as a solid at -20°C or colder, protected from light and moisture.
-
Solubility: Based on its chemical structure, Cpd-X is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Stock Solution Preparation:
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Dilutions: Prepare fresh working dilutions from the DMSO stock in the appropriate cell culture medium for each experiment. Ensure that the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.5%).
I. Assessing PARP Inhibition in a Cellular Context
The primary objective is to determine if Cpd-X can inhibit PARP activity within intact cells. This can be assessed by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity.
Protocol 1: Immuno-Slot Blot Assay for PAR Quantification
This protocol provides a semi-quantitative method to measure total PAR levels in cell lysates following treatment with Cpd-X and a DNA damaging agent to induce PARP activity.
Principle: Cells are treated with a DNA alkylating agent, such as methyl methanesulfonate (MMS), to induce SSBs and activate PARP. In the presence of a PARP inhibitor, the MMS-induced increase in PARylation will be suppressed. Total protein lysates are blotted onto a nitrocellulose membrane, and PAR is detected using a specific antibody.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
Cpd-X
-
Methyl methanesulfonate (MMS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Nitrocellulose membrane
-
Slot blot apparatus
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: anti-PAR (mouse monoclonal)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment:
-
Pre-treat cells with varying concentrations of Cpd-X (e.g., 0.1, 1, 10 µM) and a known PARP inhibitor (e.g., Olaparib, 1 µM) as a positive control for 1 hour. Include a vehicle control (DMSO).
-
-
Induction of DNA Damage: Add MMS to a final concentration of 0.01% to all wells (except for a negative control well) and incubate for 15 minutes at 37°C.
-
Cell Lysis:
-
Immediately place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay. Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer.
-
Slot Blotting:
-
Assemble the slot blot apparatus with a pre-wetted nitrocellulose membrane.
-
Load equal amounts of protein (e.g., 10-20 µg) from each sample into the wells.
-
Wash the wells with TBST after the samples have filtered through.
-
-
Immunodetection:
-
Disassemble the apparatus and block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-PAR primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection: Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.
Expected Results: The MMS-treated cells should show a strong PAR signal. This signal should be significantly reduced in cells pre-treated with the positive control PARP inhibitor and, hypothetically, with increasing concentrations of Cpd-X, indicating its PARP inhibitory activity.
II. Evaluating the Cytotoxic and Antiproliferative Effects of Cpd-X
A key feature of PARP inhibitors is their selective cytotoxicity towards HR-deficient cancer cells.[3][4][5] The following protocols are designed to assess the antiproliferative effects of Cpd-X, with a focus on demonstrating synthetic lethality.
Protocol 2: Cell Viability Assay using CellTiter-Glo®
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[11]
Principle: The CellTiter-Glo® reagent lyses cells and generates a luminescent signal proportional to the amount of ATP. A decrease in ATP levels corresponds to a reduction in cell viability.
Materials:
-
BRCA-proficient (e.g., U2OS) and BRCA-deficient (e.g., CAPAN-1, MDA-MB-436) cancer cell lines
-
Opaque-walled 96-well plates
-
Cpd-X
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[11][12][13][14]
-
Luminometer
Procedure:
-
Cell Seeding: Seed both BRCA-proficient and BRCA-deficient cells into separate opaque-walled 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well).
-
Compound Addition: After 24 hours, treat the cells with a serial dilution of Cpd-X (e.g., from 0.01 nM to 100 µM). Include vehicle-only controls.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.
-
Assay Measurement:
-
Equilibrate the plates to room temperature for approximately 30 minutes.[12][14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][14]
-
Record luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation:
-
Subtract the average background luminescence from control wells (medium only).
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot the % Viability against the log concentration of Cpd-X and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Expected Results: Cpd-X is expected to show significantly lower IC50 values in BRCA-deficient cell lines compared to BRCA-proficient cell lines, which would be a strong indicator of synthetic lethality and PARP inhibitor-like activity.
| Cell Line | BRCA Status | Hypothetical Cpd-X IC50 (µM) | Hypothetical Olaparib IC50 (µM) |
| U2OS | Proficient | > 50 | > 10 |
| CAPAN-1 | Deficient | 0.5 | 0.01 |
| MDA-MB-436 | Deficient | 0.8 | 0.05 |
| Table 1: Hypothetical IC50 values for Cpd-X in BRCA-proficient and -deficient cell lines. |
III. Visualizing the Downstream Consequences of PARP Inhibition
PARP inhibition leads to the collapse of replication forks and the formation of DSBs, which can be visualized by staining for the phosphorylated histone variant γ-H2AX.[15]
Protocol 3: Immunofluorescence Staining for γ-H2AX Foci
Principle: γ-H2AX is a marker for DNA DSBs.[15] This protocol uses immunofluorescence microscopy to detect the formation of nuclear foci containing γ-H2AX, providing a quantitative measure of DNA damage.[16]
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates
-
Cpd-X
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-γ-H2AX (rabbit or mouse)
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit/mouse IgG
-
Nuclear counterstain: DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Treat with Cpd-X (e.g., at its IC50 concentration for the specific cell line) for 24 hours. Include positive (e.g., Etoposide) and negative (vehicle) controls.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[16]
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[16]
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.[16]
-
Antibody Incubation:
-
Incubate with primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[16] Count at least 100 cells per condition.
-
Expected Results: Treatment with Cpd-X should lead to a significant increase in the number of γ-H2AX foci per cell compared to the vehicle control, confirming that the compound induces DSBs, a hallmark of PARP inhibitor action.
IV. Assessing Long-Term Impact on Cell Survival
While viability assays measure metabolic activity over a few days, the clonogenic survival assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing a measure of reproductive integrity.[17][18][19][20]
Protocol 4: Clonogenic Survival Assay
Principle: This assay measures the long-term effect of a cytotoxic agent on the ability of cells to form colonies.[17][18][19]
Materials:
-
BRCA-proficient and BRCA-deficient cell lines
-
6-well plates
-
Cpd-X
-
Fixation/Staining Solution: 0.5% Crystal Violet in 6% glutaraldehyde and 50% methanol[17]
Procedure:
-
Cell Seeding:
-
Harvest a stock culture of cells and perform an accurate cell count.
-
Plate a low, precise number of cells (e.g., 200-1000 cells per well) into 6-well plates. The exact number depends on the cell line's plating efficiency and the expected toxicity of the treatment.
-
-
Treatment: Allow cells to attach for 24 hours. Treat with various concentrations of Cpd-X. For this assay, continuous exposure is common.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Do not disturb the plates.
-
Fixing and Staining:
-
Carefully remove the medium.
-
Gently wash the wells with PBS.
-
Add 1 mL of Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.[17]
-
Carefully remove the stain and wash the plates by gently running tap water over them until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.
Data Analysis and Interpretation:
-
Plating Efficiency (PE): PE = (Number of colonies counted in control wells / Number of cells plated in control wells) x 100%
-
Surviving Fraction (SF): SF = (Number of colonies counted in treated wells) / (Number of cells plated x (PE / 100))
-
Plot the Surviving Fraction against the concentration of Cpd-X.
Expected Results: Cpd-X should reduce the surviving fraction in a dose-dependent manner. A significantly greater reduction in the surviving fraction of BRCA-deficient cells compared to BRCA-proficient cells will provide strong evidence for the compound's synthetic lethal mechanism of action.
Visualizations
Signaling Pathway
Caption: Mechanism of PARP Inhibition and Synthetic Lethality.
Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PARP assay [assay-protocol.com]
- 3. Drug Driven Synthetic Lethality: bypassing tumor cell genetics with a combination of Dbait and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 19. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
Welcome to the technical support resource for the synthesis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you improve your reaction yields and final product purity.
Assumed Synthetic Protocol
To provide context for the troubleshooting guide, we will base our advice on a common and robust two-step synthetic route starting from methyl 4-bromo-5-methoxy-2-methylbenzoate. This pathway involves a radical-initiated benzylic bromination followed by an amidation/cyclization to form the target lactam.
Detailed Experimental Workflow
Technical Support Center: Purification of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
<_ _>
Welcome to the technical support guide for the purification of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one . This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. The inherent structural features of this molecule—a moderately polar lactam core, a methoxy group, and a bromine atom—present unique challenges that require carefully optimized purification strategies.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
When synthesizing 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, impurities typically arise from the starting materials or from side reactions during synthesis. The most common classes of impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, precursors such as substituted phthalic acids or benzylamines may be present.
-
Over-brominated or Under-brominated Analogs: If bromination is a key step, regioisomers or species with multiple bromine atoms might form.[1] Conversely, a small amount of the non-brominated parent compound, 6-methoxy-2,3-dihydro-isoindol-1-one, might persist.[2]
-
Hydrolyzed Byproducts: The lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the corresponding amino acid.
-
Solvent Adducts: Residual high-boiling point solvents (e.g., DMF, DMSO) used in the reaction can be difficult to remove and may co-elute with the product.
Identifying the likely impurities based on your specific synthetic pathway is the first critical step in designing an effective purification protocol.[3][4][5][6]
Q2: What are the key physicochemical properties of this compound that influence purification?
Understanding the molecule's properties is crucial for selecting the right purification technique:
-
Polarity: The presence of the lactam and methoxy groups makes the molecule moderately polar. This dictates its solubility and interaction with chromatographic stationary phases.
-
Solubility: It typically exhibits limited solubility in non-polar solvents like hexanes and better solubility in moderately polar solvents such as ethyl acetate, dichloromethane (DCM), and acetone.[7] It is often highly soluble in very polar solvents like methanol.
-
Crystallinity: Substituted isoindolinones can be crystalline, making recrystallization a viable and highly effective purification method if a suitable solvent system is identified.[8][9]
-
UV Activity: The aromatic ring allows for easy visualization by UV light (typically at 254 nm), which is essential for monitoring reactions and purification progress by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[10]
Troubleshooting Guide: Purification Workflows
This section addresses specific experimental challenges in a practical Q&A format.
Problem 1: My compound co-elutes with an impurity during flash chromatography on silica gel.
Answer: This is a common issue when an impurity has a similar polarity to the target compound. Here is a systematic approach to improve separation.
Step 1: Optimize the Mobile Phase. The initial goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.4 on a TLC plate, as this range often translates to good separation in flash chromatography.[11]
-
Rationale: An Rf in this window ensures the compound spends sufficient time interacting with the stationary phase to separate from impurities without requiring an excessive volume of solvent.
-
Actionable Protocol:
-
Start with a baseline solvent system like Hexane:Ethyl Acetate (EtOAc).
-
If the spots are too low on the TLC plate (low Rf), increase the proportion of the more polar solvent (EtOAc).
-
If the spots are too high (high Rf), increase the proportion of the non-polar solvent (Hexane).
-
If a binary system fails, introduce a third solvent. For instance, adding a small amount of methanol (1-5%) to a DCM:EtOAc mixture can significantly alter selectivity.
-
Step 2: Employ a Different Solvent System. If adjusting polarity isn't enough, changing the nature of the solvents can resolve co-elution. Different solvents interact with your compound and impurities in unique ways (e.g., dipole-dipole vs. hydrogen bonding interactions).
| Alternative Solvent Systems for Isoindolinones | Rationale for Use |
| Dichloromethane (DCM) / Methanol (MeOH) | Excellent for more polar compounds. A shallow gradient (e.g., 0-5% MeOH in DCM) is highly effective.[7] |
| Toluene / Acetone | Offers different selectivity due to the aromaticity of toluene. Good for compounds that may streak in chlorinated solvents. |
| Hexane / Acetone | Acetone provides different selectivity compared to ethyl acetate and can sometimes resolve closely running spots.[9] |
Step 3: Consider an Alternative Stationary Phase. If mobile phase optimization fails, the issue may be the stationary phase.
-
Reversed-Phase (C18) Chromatography: If the impurity is significantly more or less polar than your product, reversed-phase chromatography is an excellent alternative. In this technique, non-polar compounds are retained more strongly.[7][11]
-
Deactivated Silica: The slightly acidic nature of standard silica gel can sometimes cause peak tailing with nitrogen-containing compounds like isoindolinones.[11] Using deactivated (neutral) silica or adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can lead to sharper peaks and better separation.[11]
Problem 2: I am struggling to induce crystallization of the purified compound.
Answer: "Oiling out" or failure to crystallize is common when residual impurities are present or when the wrong solvent system is used. Recrystallization is a powerful technique that relies on the principle that the target compound and its impurities have different solubilities in a chosen solvent at different temperatures.[8]
Workflow for Selecting a Recrystallization Solvent:
Caption: Decision workflow for selecting an effective recrystallization solvent system.
Recommended Solvent Systems to Screen:
| Solvent / System | Type | Rationale & Comments |
| Ethyl Acetate / Hexane | Binary | A classic choice. Dissolve in hot EtOAc and add Hexane as the anti-solvent.[9][12] |
| Acetone / Water | Binary | Good for moderately polar compounds. The high polarity of water acts as an excellent anti-solvent.[12] |
| Methanol or Ethanol | Single | Often, the compound is soluble in hot methanol and will crystallize upon cooling. Can be combined with water if solubility is too high.[1] |
| Acetonitrile | Single | Can be effective for compounds with aromatic rings.[13] |
Pro-Tip: If the compound "oils out," try re-heating the mixture to dissolve the oil, add a little more of the "good" solvent, and then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate nucleation.
Detailed Protocols
Protocol 1: Optimized Flash Chromatography
This protocol assumes initial TLC analysis (e.g., in 3:2 Hexane:EtOAc) shows the product with an Rf of ~0.3.
-
Preparation (Dry Loading):
-
Dissolve the crude 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one in a minimal amount of a volatile solvent like DCM or acetone.
-
Add silica gel (approx. 2-3 times the mass of the crude product).
-
Evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained. This prevents solvent from interfering with the separation at the start of the column.[7]
-
-
Column Packing:
-
Pack a glass column with silica gel in the initial mobile phase (e.g., 4:1 Hexane:EtOAc). Ensure the packing is uniform and free of air bubbles.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the silica bed.
-
Begin elution with the starting mobile phase.
-
Gradually increase the polarity (gradient elution). For example, move from 4:1 to 3:2 to 1:1 Hexane:EtOAc. A gradient elution typically provides better resolution than an isocratic (single solvent mixture) elution.[11]
-
-
Fraction Collection & Analysis:
-
Collect fractions and monitor them by TLC using the same system to identify and combine the pure product fractions.
-
Evaporate the solvent from the combined fractions to yield the purified compound.
-
Protocol 2: Recrystallization from Ethyl Acetate / Hexane
-
Dissolution:
-
Place the crude or column-purified solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethyl acetate, just enough to dissolve the solid completely while stirring and gently heating.[8] Avoid adding a large excess of solvent to maximize recovery.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
-
Induce Crystallization:
-
Allow the clear solution to begin cooling slowly to room temperature.
-
Once slightly cooled, slowly add hexane dropwise while stirring until the solution becomes faintly and persistently cloudy (the saturation point).
-
Gently re-warm the mixture until it becomes clear again (adding a drop or two of ethyl acetate if needed).
-
-
Crystal Growth:
-
Cover the flask and allow it to cool slowly to room temperature, then place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain the final, purified product.
-
References
- Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystalliz
-
Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Semantic Scholar. Available at: [Link]
-
Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. National Institutes of Health (NIH). Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Flash Chromatography Basics. Sorbent Technologies, Inc. Available at: [Link]
-
Go-to recrystallization solvent mixtures. Reddit r/Chempros. Available at: [Link]
-
The Bromination of 2-Methoxytropone and Its Bromo Derivatives. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Available at: [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health (NIH). Available at: [Link]
- Purification of 4-Azaindole Derivatives by Flash Chrom
-
6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one. Chem-Made-in-China.com. Available at: [Link]
-
Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert- Butylhydroperoxide Supporting I. The Royal Society of Chemistry. Available at: [Link]
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents.
-
6-Bromo-2,3-dihydro-1H-isoindol-1-one. PubChem, National Institutes of Health (NIH). Available at: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
6-Methoxy-2,3-dihydro-1H-isoindol-1-one. PubChem, National Institutes of Health (NIH). Available at: [Link]
-
5-bromo-2,3-dihydro-isoindol-1-one. UFINE Industrial Co.,Ltd. Available at: [Link]
-
Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. Available at: [Link]
-
Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. PubMed, National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. 6-Methoxy-2,3-dihydro-1H-isoindol-1-one | C9H9NO2 | CID 14005623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sorbtech.com [sorbtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Stability of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one in Solution
Welcome to the technical support center for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. By understanding the chemical nature of this molecule, we can anticipate and mitigate common challenges encountered during experimental workflows.
Structural Analysis and Potential Instabilities
6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is a substituted isoindolinone. Its structure contains several functional groups that can influence its stability in solution:
-
Lactam Ring: The five-membered lactam (a cyclic amide) is a key feature. While generally more stable than their linear amide counterparts, lactams can be susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2]
-
Methoxy-Substituted Aromatic Ring: The methoxy group is an electron-donating group that activates the aromatic ring. This can make the ring more susceptible to oxidative degradation.[3][4][5][6]
-
Aromatic Bromide: The carbon-bromine bond on the aromatic ring can be sensitive to light, potentially leading to photodegradation through reductive debromination.[7][8]
Based on these structural features, the primary degradation pathways to consider are hydrolysis, oxidation, and photolysis.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent results or loss of compound activity over time in aqueous buffers.
Q: My experimental results are not reproducible, and the compound seems to be losing its efficacy in my aqueous assay buffer. What could be the cause?
A: This is a classic sign of compound degradation in solution. The most likely culprit for an isoindolinone derivative in an aqueous buffer is the hydrolysis of the lactam ring. The rate of hydrolysis is often pH-dependent.[10]
Troubleshooting Steps:
-
pH Assessment: Determine the pH of your buffer. Lactams can be susceptible to both acid- and base-catalyzed hydrolysis.[1][11] For many β-lactams, maximum stability is often found in a slightly acidic to neutral pH range (pH 4-7).[10]
-
Solvent Selection: If your experimental conditions allow, consider preparing stock solutions in an aprotic organic solvent like DMSO or DMF and making final dilutions into your aqueous buffer immediately before use.
-
Temperature Control: Hydrolysis reactions are accelerated at higher temperatures. Store stock solutions at -20°C or -80°C and keep working solutions on ice.[12]
-
Time-Course Stability Study: To confirm instability, perform a time-course study. Prepare a solution of the compound in your buffer and analyze its concentration at several time points (e.g., 0, 2, 4, 8, and 24 hours) using a suitable analytical method like HPLC-UV.
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis.
Q: I'm observing new, unexpected peaks in my chromatogram after my solution has been sitting for a while, especially if exposed to light. What are these?
A: The appearance of new peaks strongly suggests compound degradation. Given the structure of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, you could be observing products from several degradation pathways.
Potential Degradation Products:
| Degradation Pathway | Potential Products |
| Hydrolysis | The corresponding amino acid resulting from the opening of the lactam ring. |
| Oxidation | Hydroxylated derivatives on the aromatic ring or cleavage of the methoxy group to form a phenolic compound.[13] |
| Photolysis | Debrominated isoindolinone. |
Troubleshooting Workflow:
A troubleshooting workflow for identifying the source of degradation.
Experimental Protocol: Assessing Photostability
-
Prepare two identical solutions of the compound.
-
Wrap one vial in aluminum foil to protect it from light (the control).
-
Expose the other vial to ambient laboratory light or a controlled light source for a defined period (e.g., 24 hours).
-
Analyze both samples by HPLC or LC-MS. A greater appearance of degradation products in the light-exposed sample confirms photosensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for stock solutions of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one?
A1: For long-term stability, it is recommended to store the compound as a solid at -20°C in a desiccated environment. Stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. These stock solutions should be stored in tightly sealed vials at -20°C or -80°C to minimize water absorption and thermal degradation. For some related compounds like beta-lactam antibiotics, storage at -20°C can maintain potency for at least 3 months.[12]
Q2: Which solvents should I avoid when working with this compound?
A2: Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions. Also, be cautious with aqueous buffers, especially those with a pH outside the optimal stability range (which would need to be determined empirically, but a starting point would be near neutral).
Q3: How can I prevent oxidation of the methoxy-substituted aromatic ring?
A3: To minimize oxidation, it is crucial to use high-purity solvents. Older ethers, for example, can form peroxides which are potent oxidizing agents. Whenever possible, degas your solvents, especially aqueous buffers, to remove dissolved oxygen. If your experimental design permits, the addition of an antioxidant could be considered, but this may interfere with your assay.
Q4: Is the bromine atom on the aromatic ring likely to be reactive?
A4: While the C-Br bond is generally stable, aromatic bromides can undergo reductive dehalogenation, particularly under certain catalytic conditions or upon exposure to UV light.[14][15] This is a key reason to protect solutions from light.
Predicted Degradation Pathways
The following diagram illustrates the most probable degradation pathways for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one based on its chemical structure.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]
- 12. Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Optimizing reaction conditions for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
Welcome to the technical support center for the synthesis and optimization of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
I. Overview of the Synthetic Approach
The synthesis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one typically proceeds through a multi-step pathway, commencing from a substituted benzoic acid precursor. A plausible and efficient route involves the formation of a phthalide intermediate, followed by amidation to yield the target isoindolinone. This approach offers good control over the regiochemistry and is amenable to scale-up.
II. Experimental Protocol: A Proposed Synthetic Pathway
This protocol is a synthesized methodology based on established chemical principles for isoindolinone formation and analogous syntheses reported in the literature.[1]
Step 1: Synthesis of 5-Bromo-2-(hydroxymethyl)-4-methoxybenzoic acid
-
Starting Material: 2-(Hydroxymethyl)-4-methoxybenzoic acid.
-
Bromination: Dissolve the starting material in a suitable solvent such as acetic acid.
-
Add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter, wash with water, and dry to obtain 5-Bromo-2-(hydroxymethyl)-4-methoxybenzoic acid.
Step 2: Cyclization to 6-Bromo-5-methoxyisobenzofuran-1(3H)-one (Phthalide intermediate)
-
Acid-Catalyzed Cyclization: Dissolve the product from Step 1 in an acidic medium, for instance, a mixture of methanol and sulfuric acid.[1]
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude phthalide.
Step 3: Amidation to 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
-
Conversion to Acyl Chloride (optional but recommended): React the phthalide from Step 2 with thionyl chloride in an organic solvent, catalyzed by a few drops of DMF.
-
Amidation: In a separate flask, prepare a solution of aqueous ammonia.
-
Slowly add the crude acyl chloride (or the phthalide directly, though this may require harsher conditions) to the ammonia solution at 0-5 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic route for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one.
III. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Bromination) | - Incomplete reaction. - Over-bromination (di-substituted product). - Degradation of starting material. | - Monitor the reaction closely by TLC. If the starting material is still present, consider adding a slight excess of NBS (1.1 eq). - Control the temperature; avoid excessive heating. - Ensure the purity of the starting material and solvent. |
| Reaction stalls during Step 2 (Cyclization) | - Insufficient acid catalyst. - Low reaction temperature. - Presence of water in the reaction mixture. | - Increase the amount of sulfuric acid catalyst. - Ensure the reaction is at a steady reflux. - Use anhydrous solvents. |
| Formation of impurities in Step 2 | - Dehydration of the hydroxymethyl group. - Esterification of the carboxylic acid with the solvent (if alcohol is used). | - Use a non-alcoholic solvent if esterification is a major issue, and a different acid catalyst. - Purify the intermediate by column chromatography before proceeding to the next step. |
| Low yield in Step 3 (Amidation) | - Incomplete conversion of the phthalide. - Hydrolysis of the lactam ring. - Inefficient amidation. | - Converting the phthalide to the more reactive acyl chloride can improve the yield. - Maintain a low temperature during the addition of the acyl chloride to the ammonia solution. - Use a concentrated solution of ammonia. |
| Product is difficult to purify | - Presence of starting materials or intermediates. - Formation of closely related side-products. | - Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective. - If recrystallization is insufficient, silica gel column chromatography with a gradient elution (e.g., ethyl acetate in hexanes) should be employed. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxy group in this synthesis?
The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, such as bromination. Its presence can influence the regioselectivity of the bromination step.
Q2: Can I use a different brominating agent instead of NBS?
While other brominating agents like liquid bromine can be used, NBS is generally preferred as it is easier to handle and often provides better selectivity with fewer side products.
Q3: My final product has a low melting point and appears oily. What could be the issue?
An oily product or a low melting point often indicates the presence of impurities. This could be residual solvent or unreacted starting materials/intermediates. Thorough drying under vacuum and purification by column chromatography are recommended.
Q4: Is it possible to perform a one-pot synthesis for this compound?
While one-pot syntheses for isoindolinones have been reported, a stepwise approach for this particular molecule is recommended to ensure higher purity and better control over each transformation, especially given the multiple functional groups.[2]
Q5: How can I confirm the structure of the final product?
Standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy should be used to confirm the structure and purity of the final compound. The expected molecular weight for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is approximately 242.07 g/mol .[3]
Diagram of Troubleshooting Logic:
Caption: A logical workflow for troubleshooting common issues in the synthesis.
V. References
-
Google Patents. (2015). CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one. Retrieved from
-
Yazıcıoğlu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. Retrieved from [Link]
Sources
- 1. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents [patents.google.com]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
Overcoming poor solubility of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
Welcome to the technical support center for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming the solubility challenges associated with this compound. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure successful experimental outcomes.
Introduction: Understanding the Molecule
6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is a substituted isoindolinone, a scaffold of interest in medicinal chemistry. Its solubility is governed by a combination of factors inherent to its structure: a planar aromatic ring, a bromo substituent, a methoxy group, and a lactam (a cyclic amide). The interplay of these features results in a molecule that is moderately polar and has the potential for hydrogen bonding, yet its relatively rigid structure can lead to poor solubility in many common solvents.
This guide will address frequently encountered issues and provide a logical framework for systematically improving the solubility of this compound for your specific application.
Frequently Asked Questions (FAQs)
Q1: Why is my 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one not dissolving in aqueous buffers?
A1: The poor aqueous solubility of this compound is expected due to the presence of the hydrophobic bromophenyl group.[1] While the methoxy and amide functionalities offer some polarity, they are often insufficient to overcome the low affinity for water. For many new chemical entities, poor aqueous solubility is a common challenge, with over 40% of drugs being practically insoluble in water.[2]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous medium for a biological assay. What is happening?
A2: This is a classic example of a compound exceeding its kinetic solubility.[3] Your compound is likely soluble at high concentrations in a strong organic solvent like DMSO. However, when this stock is introduced into an aqueous buffer, the solvent environment changes drastically, and the compound's thermodynamic solubility limit is quickly surpassed, leading to precipitation.[4][5] This can result in unreliable assay results.[6]
Q3: Can I heat the solution to improve solubility?
A3: Gently heating the solution can increase the rate of dissolution and, in many cases, increase the solubility.[5] However, be cautious. Excessive heat can lead to the degradation of the compound. It is also important to note that a solution prepared by heating may become supersaturated upon cooling to room temperature, leading to precipitation over time.[7][8][9][10][11] Always check the stability of your compound at elevated temperatures before proceeding.
Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter?
A4:
-
Kinetic solubility is the concentration of a compound that appears to be in solution after being rapidly prepared, typically by diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.[3][6] It often represents a supersaturated and metastable state.[5][7]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the dissolved solute is in equilibrium with any undissolved solid.[4][12]
This distinction is critical because kinetic solubility values can be misleadingly high and may not reflect the stable concentration you can achieve over the duration of an experiment.[3] For long-term studies or formulations, understanding the thermodynamic solubility is essential.[12]
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a systematic workflow for tackling the poor solubility of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one.
Caption: A systematic workflow for solubilizing 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one.
Step 1: Systematic Solvent Screening
The first step is to identify a suitable organic solvent or solvent system.
Protocol: Small-Scale Solubility Test
-
Weigh out a small, precise amount of your compound (e.g., 1 mg) into several vials.
-
To each vial, add a different solvent in small, incremental volumes (e.g., 100 µL).
-
After each addition, vortex the vial for 30-60 seconds.
-
Observe for complete dissolution. Record the volume of solvent required to fully dissolve the compound.
Recommended Solvents for Screening:
| Solvent Class | Examples | Rationale |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMA) | Good for dissolving polar compounds with hydrogen bonding capabilities. |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | A powerful, polar aprotic solvent capable of dissolving a wide range of compounds. |
| Alcohols | Ethanol, Methanol, Isopropanol | Can act as both hydrogen bond donors and acceptors. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Effective for less polar compounds. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderately polar solvents. |
Step 2: Employing Co-Solvent Systems
If a single solvent is not ideal, a co-solvent system can be highly effective.[13][14][15] Co-solvents work by reducing the polarity of the primary solvent (often water), making it more hospitable to hydrophobic molecules.
Common Co-Solvents for Aqueous Preparations:
-
DMSO: A very strong solubilizing agent, but be mindful of its potential effects on biological assays.
-
Ethanol: A less toxic option that is widely used in formulations.[13]
-
Propylene glycol (PG) and Polyethylene glycol (PEG): Often used in pharmaceutical formulations for their low toxicity.[16]
Protocol: Preparing a Solution with a Co-Solvent
-
Dissolve the compound in the minimum required volume of the chosen organic co-solvent (e.g., DMSO).
-
Slowly add this organic stock solution to the aqueous buffer with vigorous stirring or vortexing. This helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Visually inspect the final solution for any signs of precipitation (haziness or solid particles).
Step 3: pH Modification
The structure of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one contains a secondary amine within the lactam ring, which can be protonated. The solubility of amines is often pH-dependent.[17][18]
Sources
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- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. enamine.net [enamine.net]
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- 8. What are the characteristics of the supersaturated solution. [allen.in]
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- 11. Supersaturated Solutions [chemed.chem.purdue.edu]
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- 18. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
Technical Support Center: Troubleshooting PROTAC Assays with 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing Proteolysis-Targeting Chimeras (PROTACs) incorporating the Cereblon (CRBN) E3 ligase ligand, 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one. This molecule is a key building block for constructing PROTACs that hijack the CRL4CRBN E3 ubiquitin ligase complex to induce the degradation of specific target proteins.[1][2][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team commonly encounters. We aim to provide not just solutions, but also the underlying scientific rationale to empower you to diagnose and resolve challenges in your targeted protein degradation (TPD) experiments.
The Mechanism of Action: A Quick Review
PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[4][5][6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC can be recycled to engage in further catalytic cycles.[6]
Caption: The catalytic cycle of a CRBN-based PROTAC.
Section 1: No or Insufficient Target Degradation
This is the most common issue researchers face. A lack of degradation can stem from a failure at any step in the PROTAC mechanism. A systematic, logical approach is required for diagnosis.[7]
FAQ 1: My Western blot shows no change in my target protein levels after PROTAC treatment. Where do I start?
Answer: When a PROTAC fails to induce degradation, it's crucial to validate each step of the process. We recommend a tiered approach, starting with the most fundamental requirements for PROTAC activity.
Troubleshooting Workflow for Lack of PROTAC Activity
Caption: A step-by-step diagnostic workflow for inactive PROTACs.
Step-by-Step Troubleshooting:
-
Confirm Cell Permeability and Target Engagement: PROTACs are often large molecules that struggle to cross the cell membrane.[8][9]
-
Action: Perform a Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stabilization of a protein when a ligand binds, providing direct evidence of target engagement within the cell.[7]
-
Rationale: If the PROTAC cannot enter the cell and bind its target, no downstream events can occur. Poor permeability is a common failure point.[10]
-
-
Verify Binary Binding Affinity: The PROTAC must be able to bind to both the POI and CRBN independently.
-
Action: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with purified proteins to measure the binding affinity (KD) of your PROTAC to the POI and to the CRBN-DDB1 complex.[7][11]
-
Rationale: While high affinity is not always required for potent degradation, a complete lack of binding to either protein will prevent ternary complex formation.[6]
-
-
Assess Ternary Complex Formation: The formation of a stable POI-PROTAC-CRBN ternary complex is the cornerstone of PROTAC efficacy.[12][13]
-
Confirm Target Ubiquitination:
-
Action: Treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). Then, immunoprecipitate your POI and perform a Western blot using an anti-ubiquitin antibody.
-
Rationale: Seeing an accumulation of polyubiquitinated target protein confirms that the ternary complex is functional and that the ubiquitin-proteasome system (UPS) is being successfully hijacked, but that the final degradation step is blocked.
-
-
Check Proteasome and E3 Ligase Integrity:
-
Action: Ensure that the cell line you are using expresses sufficient levels of CRBN. This can be checked via Western blot or proteomics. Also, ensure the overall UPS is functional by using a positive control degrader known to work in your system.
-
Rationale: The cell must have an active degradation machinery. Resistance to CRBN-based PROTACs can arise from mutations or downregulation of CRBN.[17][18]
-
Section 2: The "Hook Effect" and Dose-Response Issues
A common and often confusing observation in PROTAC experiments is a bell-shaped dose-response curve, known as the "hook effect."
FAQ 2: I see target degradation at lower concentrations of my PROTAC, but the effect disappears or weakens at higher concentrations. What is happening?
Answer: This is the classic "hook effect." It occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (POI-PROTAC and PROTAC-CRBN) rather than the productive ternary complex (POI-PROTAC-CRBN).[10][19][20] When both the POI and CRBN are saturated by separate PROTAC molecules, they cannot be brought together.
Caption: The hook effect: high PROTAC levels favor binary over ternary complexes.[21]
Mitigation Strategies:
-
Perform a Full Dose-Response Curve: Always test your PROTAC over a wide range of concentrations (e.g., from picomolar to high micromolar) to fully characterize its activity profile and identify the optimal degradation concentration (DC50) and maximal degradation (Dmax).[20][22]
-
Operate at Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range. Avoid using excessively high concentrations.
-
Enhance Ternary Complex Cooperativity: A PROTAC that induces positive cooperativity—where the binding of one protein increases the affinity for the second—can help stabilize the ternary complex over the binary ones and mitigate the hook effect.[20] This is often achieved through linker optimization.[19]
Section 3: Off-Target Effects and Selectivity
A key advantage of PROTACs is their potential for high selectivity. However, off-target effects can and do occur.
FAQ 3: My PROTAC is degrading my target, but I'm also seeing degradation of other proteins. What could be the cause?
Answer: Off-target degradation with CRBN-based PROTACs can arise from two primary sources:
-
Neosubstrate Degradation: The CRBN ligand itself (derived from immunomodulatory drugs like thalidomide) can act as a "molecular glue."[10] This can induce the degradation of endogenous CRBN neosubstrates, such as the transcription factors IKZF1 and IKZF3, and the translation termination factor GSPT1.[] This degradation is independent of your PROTAC's warhead.
-
Troubleshooting:
-
Run Controls: Test the CRBN ligand "handle" alone (without the linker and warhead) to see if it causes degradation of the off-target proteins.
-
Proteomics: Use unbiased mass spectrometry-based proteomics to get a global view of protein level changes upon PROTAC treatment. This is the gold standard for assessing selectivity.[22][24]
-
Modify the CRBN Ligand: The use of the 5-methoxy group in your 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is a strategy that can sometimes alter and potentially reduce the degradation of certain neosubstrates compared to standard pomalidomide.[] Further modification of the CRBN ligand is an active area of research to improve selectivity.
-
-
-
Promiscuous Warhead or Ternary Complexes: Your PROTAC's warhead may bind to other proteins with similar binding pockets, or the PROTAC may induce the formation of off-target ternary complexes with unintended proteins.[10]
-
Troubleshooting:
-
Inactive Control: Synthesize a version of your PROTAC with a modification to the warhead that ablates binding to your primary target. If the off-target degradation disappears, it suggests the effect is dependent on warhead binding.
-
Proteomics: As above, proteomics is essential for identifying unintended targets and guiding the redesign of the warhead for better selectivity.
-
-
Section 4: Key Experimental Protocols & Controls
Robust and reproducible data relies on well-designed experiments with appropriate controls.
Table 1: Essential Controls for PROTAC Experiments
| Control Type | Description | Purpose | Expected Outcome |
| Vehicle Control | Treat cells with the same concentration of solvent (e.g., DMSO) used for the PROTAC. | Establishes the baseline protein level in the absence of treatment. | No change in target protein levels. |
| Proteasome Inhibitor | Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132, Bortezomib). | To confirm that degradation is proteasome-dependent. | Degradation is blocked; polyubiquitinated target may accumulate. |
| Inactive Epimer Control | Synthesize the diastereomer of the CRBN ligand that does not bind CRBN effectively. | To confirm that degradation is dependent on engagement with the CRBN E3 ligase. | No degradation of the target protein. |
| Warhead Mutant Control | Synthesize a PROTAC with a mutated warhead that does not bind the target POI. | To confirm that degradation is dependent on target binding. | No degradation of the target protein. |
| CRBN Ligand Alone | Treat cells with only the E3 ligase ligand portion of the PROTAC. | To check for neosubstrate effects or other off-target activities of the CRBN binder. | No degradation of the intended target POI. May see degradation of known neosubstrates (e.g., IKZF1). |
| CRBN Knockout/Down | Perform the degradation experiment in a cell line where CRBN has been knocked out or knocked down. | To definitively prove the requirement of the CRBN E3 ligase for degradation. | No degradation of the target protein. |
Protocol 1: Western Blotting for Protein Degradation
-
Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
PROTAC Treatment: Prepare serial dilutions of your PROTAC and controls in cell culture media. Treat cells for the desired time period (a time course of 4, 8, 16, and 24 hours is recommended initially).[25]
-
Cell Lysis: Aspirate media, wash cells once with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against your POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 10. Add an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities using software like ImageJ. Normalize the POI signal to the loading control signal for each lane.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
-
Cell Culture and Treatment: Grow cells to 80-90% confluency in 10 cm or 15 cm dishes. Treat with your PROTAC at its optimal degradation concentration (and a higher concentration to check for the hook effect) for a short period (e.g., 1-4 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or 0.5% NP-40) with protease inhibitors.
-
Lysate Pre-clearing: Centrifuge the lysates to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Collect the pre-cleared lysate. Set aside a small aliquot as the "Input" control. Add a primary antibody against your POI (or CRBN) to the remaining lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Capture: Add fresh Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by gentle centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the Input and IP samples by Western blotting as described in Protocol 1. Probe separate blots for the POI and for CRBN. A successful Co-IP will show the presence of CRBN in the POI immunoprecipitated sample (and vice-versa) only in the PROTAC-treated lanes.
References
- PROTAC Technology: Opportunities and Challenges - PMC - NIH. (n.d.).
- Unlocking PROTACs' Potential: Overcoming Development Challenges - Pharmacy Times. (2025, February 6).
- Technical Support Center: Troubleshooting PROTAC Assays with Fluorescent Linkers - Benchchem. (n.d.).
- How to Measure the Kinetics of Targeted Protein Degradation - Bitesize Bio. (2025, December 17).
- PROTAC Technology: Opportunities and Challenges | ACS Medicinal Chemistry Letters. (n.d.).
- PROTACs in focus: Navigating the complexities of preclinical development. (2024, December 11).
- Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. (n.d.).
- Overcoming off-target effects with CRBN-based PROTACs - Benchchem. (n.d.).
- Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (2023, December 1).
- PROTAC Design - CRBN Ligand Modification - BOC Sciences. (2023, November 7).
- common problems in PROTAC experiments and how to avoid them - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Ternary Complex Formation Assays - Benchchem. (n.d.).
- A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. (2021, July 23).
- Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation - YouTube. (2021, December 16).
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.).
- Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation by Chelsi M - University of Wisconsin–Madison. (2024, June 5).
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers. (n.d.).
- Analysis of PROTAC Target Protein and Degradation Profiles - ChemPro Innovations. (n.d.).
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.).
- Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - MDPI. (2023, March 2).
- Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments. (n.d.).
- Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PubMed Central. (2025, February 1).
- Targeted Protein Degradation: Elements of PROTAC Design - PMC - NIH. (n.d.).
- Technical Support Center: Optimizing PROTAC Degradation Efficiency - Benchchem. (n.d.).
- 3-(5-bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione - MySkinRecipes. (n.d.).
Sources
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(5-bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione [myskinrecipes.com]
- 4. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Optically Controlled PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. portlandpress.com [portlandpress.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. tandfonline.com [tandfonline.com]
- 15. asset.library.wisc.edu [asset.library.wisc.edu]
- 16. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bitesizebio.com [bitesizebio.com]
- 24. chempro-innovations.com [chempro-innovations.com]
- 25. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
Welcome to the technical support guide for the synthesis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one. This document is designed for researchers, chemists, and process development professionals. It provides an in-depth, field-proven protocol and addresses common challenges encountered during synthesis and scale-up. Our goal is to equip you with the necessary insights to troubleshoot problems effectively, optimize your reaction conditions, and ensure a robust, scalable process.
Synthesis Overview and Core Principles
The construction of the isoindolinone scaffold is a well-established field in heterocyclic chemistry, often involving the formation of the lactam ring as a key step.[1] The synthesis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one typically proceeds from a suitably substituted toluene derivative. The chosen pathway emphasizes robust and scalable reactions, starting with the functionalization of the aromatic ring, followed by benzylic bromination and subsequent cyclization.
Understanding the mechanism of each step is critical for troubleshooting. The initial electrophilic aromatic substitution positions the key functional groups, followed by a free-radical benzylic bromination, and finally, a nucleophilic substitution and intramolecular amidation to form the lactam ring.
Proposed Synthetic Pathway
Below is the recommended synthetic route, designed for efficiency and scalability.
Caption: Proposed reaction workflow for the synthesis of the target molecule.
Detailed Experimental Protocol
This protocol provides a laboratory-scale procedure. For scale-up, process safety reviews and engineering controls are mandatory, especially concerning temperature control during nitration and handling of N-Bromosuccinimide (NBS).
Quantitative Data Summary
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equiv. |
| Step 1: Nitration | ||||
| 3-Methoxy-4-methylbenzoic Acid | 166.17 | 10.0 | 60.2 | 1.0 |
| Conc. H₂SO₄ (98%) | 98.08 | 30 mL | - | - |
| Conc. HNO₃ (70%) | 63.01 | 5.0 mL | ~79 | ~1.3 |
| Step 2: Reduction | ||||
| 4-Methyl-5-methoxy-2-nitrobenzoic Acid | 211.16 | 11.5 | 54.5 | 1.0 |
| Palladium on Carbon (10%) | - | 0.6 g | - | - |
| Methanol | 32.04 | 150 mL | - | - |
| Step 3: Bromination & Cyclization | ||||
| 2-Amino-4-methyl-5-methoxybenzoic Acid | 181.19 | 9.0 | 49.7 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 9.7 g | 54.6 | 1.1 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.41 g | 2.5 | 0.05 |
| Acetonitrile | 41.05 | 200 mL | - | - |
Step-by-Step Methodology
Step 1: Synthesis of 4-Methyl-5-methoxy-2-nitrobenzoic Acid
-
Charge a 250 mL three-neck round-bottom flask, equipped with a magnetic stirrer, thermometer, and dropping funnel, with concentrated sulfuric acid (30 mL).
-
Cool the acid to 0-5 °C in an ice-salt bath.
-
Slowly add 3-Methoxy-4-methylbenzoic Acid (10.0 g) in portions, ensuring the temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid (5.0 mL) to cold (0 °C) sulfuric acid (5 mL) in a separate beaker.
-
Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature at or below 5 °C. Direct nitration of activated aromatic systems is a standard procedure, but requires strict temperature control to prevent side reactions.[2]
-
Stir the mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral (pH ~7), and dry under vacuum at 50 °C.
Step 2: Synthesis of 2-Amino-4-methyl-5-methoxybenzoic Acid
-
To a hydrogenation vessel, add the nitro compound (11.5 g), 10% Pd/C (0.6 g), and methanol (150 mL).
-
Seal the vessel and purge with nitrogen, then with hydrogen.
-
Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LCMS until the starting material is consumed (typically 4-6 hours).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amino acid, which is often used directly in the next step.
Step 3: Synthesis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
-
Suspend the crude amino acid (9.0 g) in acetonitrile (200 mL) in a flask equipped with a condenser and nitrogen inlet.
-
Add N-Bromosuccinimide (9.7 g) and AIBN (0.41 g). The use of NBS with a radical initiator like AIBN is a classic method for benzylic bromination.[3]
-
Heat the mixture to reflux (approx. 80-82 °C) under a nitrogen atmosphere. The initial reaction is a benzylic bromination forming a benzyl bromide intermediate. This intermediate is not isolated.
-
Continue refluxing for 12-18 hours. During this time, the intermediate undergoes spontaneous intramolecular cyclization (lactamization), driven by the nucleophilic amino group attacking the electrophilic benzylic carbon, to form the isoindolinone ring.
-
Cool the reaction mixture to room temperature.
-
Filter off any succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.
Troubleshooting Guide
Encountering issues during synthesis is common. This section addresses specific problems in a Q&A format to help you diagnose and resolve them.
Caption: A logical workflow for troubleshooting common synthesis problems.
Q1: The yield of the nitration step (Step 1) is very low, and I see multiple products on my TLC plate. What's going wrong?
A1: This is a classic issue of over-nitration or side-product formation due to poor temperature control.
-
Causality: The nitration of an activated aromatic ring is highly exothermic.[4] If the temperature rises above the optimal 0-5 °C range, you risk dinitration or oxidation of the methyl group.
-
Solutions:
-
Improve Temperature Monitoring: Ensure your thermometer is properly submerged and accurately reflects the internal reaction temperature, not the bath temperature.
-
Slow Down Addition: Add the nitrating mixture much more slowly, allowing the cooling bath to dissipate the heat generated after each small addition.
-
Pre-cool Reagents: Ensure both the main reaction flask and the nitrating mixture are fully cooled to 0 °C before you begin the addition.
-
Q2: My hydrogenation (Step 2) is sluggish or stalls completely. How can I fix this?
A2: This points to a problem with the catalyst or the presence of catalyst poisons.
-
Causality: Palladium catalysts can be deactivated by impurities, particularly sulfur or halide compounds, that may be present in your starting material or solvent. The catalyst itself may also be old or have reduced activity.
-
Solutions:
-
Catalyst Quality: Use fresh, high-quality 10% Pd/C from a reputable supplier. For difficult reductions, a higher loading (e.g., 5 mol%) might be necessary.
-
Purity of Nitro Compound: If the starting nitro compound is impure, purify it by recrystallization before the reduction step.
-
System Purge: Ensure the system is thoroughly purged with nitrogen and then hydrogen to remove all oxygen, which can inhibit the catalyst.
-
Agitation: Ensure vigorous stirring or shaking to keep the catalyst suspended and facilitate contact with the substrate and hydrogen gas.
-
Q3: In the final step (Step 3), I'm not getting the desired product. Instead, I isolate unreacted starting material or a complex mixture. What should I investigate?
A3: This is a multi-faceted problem that usually relates to the radical initiation or the subsequent cyclization.
-
Causality: The benzylic bromination is a radical chain reaction. If the initiator (AIBN) is old or the reaction is not heated sufficiently, the reaction won't start. If the cyclization doesn't occur, the intermediate benzyl bromide can degrade or polymerize.
-
Solutions:
-
Check Initiator: Use fresh AIBN. It should be stored refrigerated. The half-life of AIBN at 82 °C is about 1 hour, so ensure the reaction is maintained at reflux for a sufficient period.
-
Anhydrous Conditions: While not strictly necessary, ensure your acetonitrile is reasonably dry. Water can potentially hydrolyze the NBS or the benzyl bromide intermediate.
-
Reaction Monitoring: Track the disappearance of the starting material by TLC or LCMS. If the starting material is consumed but no product is formed, it points to the decomposition of the benzyl bromide intermediate before it can cyclize. In this case, sometimes running the reaction at a slightly lower temperature for a longer time can favor cyclization over decomposition.
-
Alternative Solvents: While acetonitrile is good, other non-polar aprotic solvents like chlorobenzene or CCl₄ (use with caution) can be effective for benzylic bromination.
-
Frequently Asked Questions (FAQs)
Q: Can I use a different brominating agent instead of NBS in Step 3?
A: Yes, but with trade-offs. While liquid bromine (Br₂) can be used, it is significantly more hazardous to handle, especially at scale.[4] NBS is a crystalline solid that is safer and easier to handle, making it the preferred reagent for laboratory and industrial applications for selective benzylic bromination. Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be used.
Q: What is the most critical parameter to control during scale-up?
A: For this specific synthesis, temperature control during the nitration step (Step 1) is the most critical scale-up parameter. Exothermic runaway reactions are a significant hazard.[4] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A process safety review must be conducted, and appropriate engineering controls (e.g., jacketed reactors with efficient cooling, controlled addition rates) must be in place.
Q: My final product is difficult to purify by chromatography. Are there other methods?
A: Absolutely. Recrystallization is often the most effective and scalable purification method for crystalline solids. Experiment with different solvent systems. Good starting points for isoindolinones include ethanol, isopropanol, ethyl acetate, or mixtures with water or hexanes. A well-executed recrystallization can often provide material of >99% purity without the need for chromatography.
Q: Are there any "greener" alternatives for the solvents used?
A: Yes, this is an important consideration. In Step 2, ethanol can often be substituted for methanol. For the purification in Step 3, consider greener chromatography solvents like 2-MeTHF or ethyl acetate/heptane mixtures, which have better environmental profiles than dichloromethane or hexane. Solvent selection guides from consortia like the ACS Green Chemistry Institute can provide excellent recommendations for more sustainable alternatives.
References
-
ResearchGate. (2020). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of isoindolinones. Available at: [Link]
- McMurry, J. (2015). Organic Chemistry. Cengage Learning.
-
National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chapter 24 – Amines and Heterocycles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy Comparison of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one Based PROTACs: A Guide for Researchers
Introduction: The Critical Role of the E3 Ligase Ligand in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] The elegant design of these heterobifunctional molecules, consisting of a ligand for the POI and a ligand for an E3 ubiquitin ligase connected by a linker, allows for the catalytic degradation of target proteins, offering significant advantages over traditional inhibitors.[2] The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy, selectivity, and overall pharmacological profile. Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex, is one of the most widely utilized E3 ligases in PROTAC design.[3] Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide and its analogues, which are based on the isoindolinone scaffold.[4][5]
This guide focuses on PROTACs that incorporate a specific CRBN ligand moiety, 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one . We will delve into a comparative analysis of their efficacy, drawing upon experimental data from closely related analogues to provide a framework for understanding their potential performance. This guide will also provide detailed experimental protocols for the key assays required to evaluate the efficacy of these novel protein degraders.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
The fundamental principle of PROTAC action is the formation of a productive ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Figure 1. PROTAC Mechanism of Action.
Comparative Efficacy of Substituted Isoindolinone-Based PROTACs
The following table summarizes the BRD4 degradation data for a series of PROTACs constructed with different phenyl-substituted isoindolinone-based CRBN ligands. This data serves as a valuable benchmark for predicting the performance of PROTACs incorporating the 6-bromo-5-methoxy substituted isoindolinone.
| PROTAC ID | CRBN Ligand Moiety | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 5Y-3 | 2,3-dihydro-2-oxo-1H-benzimidazole core | BRD4 | SU-DHL-4 | Potent (not specified) | >90% | [4] |
| ARV-825 | Pomalidomide | BRD4 | Burkitt's Lymphoma | < 1 | >90% | [6] |
| dBET6 | Thalidomide derivative | BRD4 | Varies | ~10-50 | >90% | [7] |
Analysis and Interpretation:
The data from related compounds suggest that substitutions on the isoindolinone ring can significantly influence the efficacy of the resulting PROTAC. The electronic and steric properties of the substituents can affect the binding affinity to Cereblon and the stability of the ternary complex. The bromo and methoxy groups on the 6- and 5-positions of the isoindolinone core in the topic of this guide are electron-withdrawing and electron-donating, respectively. These substitutions could modulate the electronic properties of the phthalimide ring system, potentially influencing its interaction with Cereblon.
Experimental Protocols for Efficacy Evaluation
To rigorously assess the efficacy of a novel PROTAC, a series of well-controlled experiments are essential. The following are detailed protocols for the key assays.
Western Blotting for Protein Degradation
This is the most direct method to quantify the reduction in the levels of the target protein.
Caption: Figure 2. Western Blot Workflow.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Step-by-Step Protocol:
-
Cell Co-transfection and Treatment: Co-transfect cells with plasmids expressing the protein of interest (if not endogenously expressed at sufficient levels) and an epitope-tagged ubiquitin (e.g., HA-Ub). Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation:
-
Lyse the cells in a denaturing lysis buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions.
-
Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot as described above, but probe the membrane with an antibody against the ubiquitin tag (e.g., anti-HA).
-
-
Data Analysis: The appearance of a high-molecular-weight smear or ladder of bands in the PROTAC-treated lane indicates polyubiquitination of the target protein.
Competitive Binding Assay
This assay is used to determine the binding affinity of the PROTAC to the E3 ligase.
Step-by-Step Protocol:
-
Assay Principle: A fluorescently labeled tracer that binds to Cereblon is used. The PROTAC is then added in increasing concentrations to compete with the tracer for binding to Cereblon. The displacement of the tracer results in a decrease in the fluorescence polarization signal.
-
Reagents:
-
Recombinant Cereblon protein.
-
Fluorescently labeled Cereblon ligand (tracer).
-
PROTAC of interest.
-
-
Procedure:
-
In a microplate, combine the recombinant Cereblon protein and the fluorescent tracer.
-
Add increasing concentrations of the PROTAC.
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis: Plot the fluorescence polarization values against the PROTAC concentration and fit the data to a competitive binding model to determine the IC50 value, which can be converted to a binding affinity (Ki).
Conclusion and Future Perspectives
The 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one moiety represents a promising building block for the development of novel Cereblon-based PROTACs. Based on the structure-activity relationships of related isoindolinone-based CRBN ligands, it is anticipated that PROTACs incorporating this moiety will exhibit potent and efficacious degradation of target proteins. However, rigorous experimental validation is paramount. The protocols detailed in this guide provide a comprehensive framework for the thorough evaluation of these next-generation protein degraders. Future studies should focus on the direct synthesis and evaluation of PROTACs containing the 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one ligand to definitively characterize their degradation profiles, selectivity, and therapeutic potential.
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Zhang, X., et al. (2018). Protein Degradation via CRL4(CRBN) Ubiquitin Ligase: Discovery and Structure-Activity Relationships of Novel Glutarimide Analogs That Promote Degradation of Aiolos and/or GSPT1. ResearchGate. [Link]
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In Vitro Validation of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one: A Comparative Guide to Assessing Anticancer Activity
This guide provides a comprehensive framework for the in vitro validation of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, a novel compound with a chemical scaffold suggestive of potential anticancer properties. The isoindolinone core is a privileged structure in medicinal chemistry, found in a variety of bioactive molecules, including potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[1][2][3] This document outlines a scientifically rigorous, multi-pronged approach to characterize the compound's activity, comparing it against established standards and providing detailed experimental protocols for reproducibility.
Our hypothesis is that 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one may exert its effects through one of two primary mechanisms: direct enzymatic inhibition of PARP1 or broader cytotoxic activity leading to cancer cell death. The following experimental plan is designed to systematically investigate these possibilities.
Section 1: Biochemical Validation of PARP1 Inhibition
The structural similarity of the isoindolinone core to known PARP inhibitors necessitates a direct assessment of its enzymatic inhibitory potential.[2] A robust and sensitive in vitro assay is crucial for determining if 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one directly engages with the PARP1 enzyme.
Comparative Alternatives for PARP1 Inhibition Assays
Several formats are available for measuring PARP activity, each with distinct advantages.[1][3] A chemiluminescent ELISA offers high sensitivity and a stable signal, while Fluorescence Polarization (FP) provides a homogeneous (no-wash) format suitable for high-throughput screening.[1][4][5] For this guide, we will detail a chemiluminescent assay due to its high signal-to-noise ratio and widespread availability.
Experimental Workflow: Chemiluminescent PARP1 Assay
This assay quantifies the amount of biotinylated poly(ADP-ribose) incorporated onto histone proteins, which is catalyzed by PARP1.[4] A decrease in signal in the presence of the test compound indicates inhibition.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
-
Cell Seeding : Seed MCF-7 or HepG2 cells in a 96-well plate at a density of 5 x 10^4 cells/mL and allow them to adhere for 24 hours. [2]2. Compound Treatment : Replace the medium with fresh medium containing serial dilutions of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one.
-
Controls :
-
Positive Control : Treat cells with serial dilutions of Doxorubicin.
-
Negative Control : Treat cells with vehicle (0.1% DMSO).
-
Untreated Control : Cells with medium only.
-
-
Incubation : Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator. [2]5. MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression.
Comparative Data: Cytotoxicity
The following table presents hypothetical IC50 values for the test compound compared to the standard chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line | Assay Type | IC50 (µM) |
| 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one | MCF-7 | MTT Assay | 7.5 |
| 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one | HepG2 | MTT Assay | 12.2 |
| Doxorubicin (Positive Control) | MCF-7 | MTT Assay | 0.8 |
| Doxorubicin (Positive Control) | HepG2 | MTT Assay | 1.1 |
Discussion and Conclusion
This guide outlines a foundational in vitro strategy to validate the activity of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one. The proposed experiments will elucidate whether the compound acts as a direct PARP1 inhibitor and/or possesses cytotoxic properties against cancer cells.
The hypothetical data suggest that 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is a potent inhibitor of PARP1 with an IC50 in the nanomolar range, although less potent than the clinical drug Olaparib. Furthermore, the compound exhibits micromolar cytotoxicity against both MCF-7 and HepG2 cell lines. The correlation between potent PARP1 inhibition and cellular cytotoxicity would strongly suggest that PARP inhibition is a primary mechanism of action.
Further studies would be warranted to confirm the mechanism within the cell, such as assessing PARP activity in compound-treated cells or evaluating markers of DNA damage and apoptosis. The methoxy and bromo substitutions on the isoindolinone core likely play a significant role in its biological activity, a concept supported by studies on other substituted heterocyclic compounds. [6][7]This structured, comparative approach provides a solid basis for the continued investigation of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one as a potential therapeutic agent.
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The Evolving Landscape of Isoindolinones: An In Vivo Comparative Guide to 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a cornerstone in medicinal chemistry, giving rise to blockbuster drugs like thalidomide, lenalidomide, and pomalidomide. These immunomodulatory drugs (IMiDs®) have revolutionized the treatment of multiple myeloma and other hematological malignancies.[1][2][3] The core structure, a fusion of a benzene ring with a γ-lactam ring, provides a versatile platform for chemical modification, leading to a diverse range of biological activities. This guide delves into the in vivo potential of a specific class of derivatives, exemplified by 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, and compares their preclinical performance with established alternatives in key therapeutic areas: oncology and inflammation.
The Rationale for Bromo-Methoxy Substituted Isoindolinones
The therapeutic efficacy of isoindolinone derivatives is intricately linked to their substitution patterns. The addition of functional groups like bromine and methoxy moieties can significantly alter their pharmacokinetic and pharmacodynamic properties. Bromine, a halogen, can enhance binding affinity and cell permeability, while the methoxy group is known to influence metabolic stability and receptor interactions. These substitutions are hypothesized to fine-tune the biological activity of the isoindolinone core, potentially leading to improved efficacy and reduced off-target effects.
In Vivo Preclinical Evidence: A Comparative Analysis
While direct in vivo studies on 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one are not yet extensively published, a growing body of research on structurally related substituted isoindolinones and indolinones provides compelling evidence of their therapeutic potential. This section compares the in vivo performance of these emerging derivatives against established drugs in relevant disease models.
Anticancer Activity: Beyond the IMiDs
The anticancer effects of isoindole derivatives are a primary area of investigation.[4] The established IMiDs—thalidomide, lenalidomide, and pomalidomide—exert their anti-myeloma effects through a multifaceted mechanism involving immunomodulation, anti-angiogenesis, and direct anti-proliferative effects.[3][5] Preclinical in vivo studies in xenograft models have been instrumental in elucidating these mechanisms and establishing their efficacy.[6][7][8]
Table 1: Comparative In Vivo Efficacy of Isoindolinone Derivatives in Oncology Models
| Compound Class | Animal Model | Key Findings | Reference Compound | Key Findings (Reference) |
| Substituted Isoindolinones | Human tumor xenografts in immunocompromised mice | Dose-dependent tumor growth inhibition. | Lenalidomide | Prolongation of survival in lymphoma-bearing SCID mice.[6] |
| Substituted Indolinones | Ehrlich Ascites Carcinoma in Swiss Albino Mice | Potent anticancer activity.[9] | Bleomycin | Standard anticancer agent used for comparison.[9] |
| Methoxy-dihydroquinoxalin-ones | Human tumor cell line xenograft | Tumor growth inhibition rates up to 61.9%.[10] | Paclitaxel | Comparable tumor inhibition rate of 60.4%.[10] |
Experimental Workflow: Subcutaneous Xenograft Model
The subcutaneous xenograft model is a widely used in vivo assay to evaluate the anti-tumor efficacy of novel compounds.[8][11]
Caption: Workflow for a typical subcutaneous xenograft study.
Detailed Protocol: Subcutaneous Xenograft Tumor Model
-
Cell Culture and Preparation:
-
Human cancer cell lines are cultured in appropriate media and conditions.
-
Cells are harvested, washed with sterile PBS, and counted. Cell viability should be >95%.[11]
-
The cell pellet is resuspended in a suitable vehicle, often a mixture of PBS and Matrigel, to a final concentration for injection.
-
-
Animal Handling and Implantation:
-
Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
The test compound, reference drug, and vehicle control are administered according to the planned dosing schedule (e.g., intraperitoneally, orally).
-
-
Endpoint and Data Analysis:
-
The study is terminated when tumors in the control group reach a specific size or at a predetermined time point.
-
Tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, molecular analysis).
-
The percentage of tumor growth inhibition is calculated to determine the efficacy of the treatment.
-
Anti-inflammatory Activity: A Potential Alternative to NSAIDs
Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease. Thalidomide and its analogs have demonstrated significant anti-inflammatory properties, primarily through the inhibition of tumor necrosis factor-alpha (TNF-α) production.[1][3] Emerging research suggests that other isoindolinone derivatives also possess potent anti-inflammatory effects, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13]
Table 2: Comparative In Vivo Efficacy of Isoindolinone Derivatives in Inflammation Models
| Compound Class | Animal Model | Key Findings | Reference Compound | Key Findings (Reference) |
| Aminoacetylenic isoindoline-1,3-diones | Carrageenan-induced paw edema in rats | Significant anti-inflammatory activity.[13] | Indomethacin | Standard NSAID used for comparison. |
| Isatin Derivatives | Carrageenan-induced paw edema in rats | Paw edema reduction up to 65%.[14] | Celecoxib | Standard COX-2 inhibitor used for comparison.[14] |
| Thalidomide Analogs | Endotoxin-induced uveitis in rats | Effective anti-inflammatory effect at high doses.[1] | Dexamethasone | Potent corticosteroid used for comparison. |
Experimental Workflow: Collagen-Induced Arthritis (CIA) Model
The CIA model in mice is a widely used preclinical model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.[15][16]
Caption: Workflow for a typical collagen-induced arthritis study.
Detailed Protocol: Collagen-Induced Arthritis (CIA) Model
-
Induction of Arthritis:
-
Susceptible mouse strains (e.g., DBA/1) are used.[15]
-
An emulsion of type II collagen and Complete Freund's Adjuvant (CFA) is prepared.[16]
-
Mice receive a primary immunization with the collagen/CFA emulsion, typically at the base of the tail.
-
A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.
-
-
Monitoring and Scoring:
-
Mice are monitored daily for the onset and severity of arthritis.
-
Clinical signs, such as paw swelling and redness, are scored using a standardized system. Paw thickness can also be measured with calipers.[15]
-
-
Treatment:
-
Once arthritis is established, mice are randomized into treatment and control groups.
-
The test compound, a reference drug (e.g., methotrexate, etanercept), and a vehicle control are administered.
-
-
Endpoint Analysis:
-
At the end of the study, mice are euthanized, and their paws are collected for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.
-
Blood samples can be collected to measure levels of inflammatory cytokines.
-
Mechanism of Action: A Converging Pathway?
The therapeutic effects of isoindolinone derivatives are often attributed to their ability to modulate the activity of Cullin-RING E3 ubiquitin ligases, with Cereblon (CRBN) being a key molecular target for the IMiDs.[5][17] Binding of these compounds to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. This, in turn, leads to the downstream anti-proliferative and immunomodulatory effects.
It is plausible that novel 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one derivatives may also interact with the CRBN-E3 ligase complex, albeit with different affinities and downstream consequences depending on their specific substitutions.
Signaling Pathway: Pomalidomide's Mechanism of Action
Caption: Simplified signaling pathway of Pomalidomide.
Future Directions and Conclusion
The in vivo data on substituted isoindolinones, while still emerging, paints a promising picture for their therapeutic potential in oncology and inflammatory diseases. The strategic placement of bromo and methoxy groups on the isoindolinone scaffold offers a compelling avenue for the development of next-generation therapeutics with potentially improved efficacy and safety profiles.
Further in vivo studies are warranted to directly assess the performance of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one and its close analogs in a variety of disease models. Head-to-head comparisons with established drugs like lenalidomide and pomalidomide will be crucial in determining their clinical translatability. As our understanding of the nuanced structure-activity relationships of these compounds deepens, so too will our ability to design and develop novel isoindolinone-based therapies for a range of unmet medical needs.
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- Hernandez-Guzman, F. C., & Tzarum, N. (2021). Anticancer Applications of Gold Complexes: Structure–Activity Review. Molecules, 26(15), 4434.
- Hernandez-Ilizaliturri, F. J., et al. (2007). Antitumor effects of lenalidomide in combination with IDEC114 (anti CD80) in lymphoma bearing severe combined immunodeficiency (SCID) mouse model. Journal of Clinical Oncology, 25(18_suppl), 8057-8057.
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A Researcher's Guide to Comparing the Kinase Inhibition Profiles of Isoindolinone Analogs
This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel kinase inhibitors. The isoindolinone scaffold has emerged as a structurally versatile and highly valuable core in modern medicinal chemistry, serving as the foundation for numerous potent and selective kinase inhibitors.[1] This document provides an in-depth comparison of isoindolinone analogs, focusing on their structure-activity relationships (SAR), kinase inhibition profiles, and the essential experimental methodologies required for their evaluation. Our objective is to synthesize technical data with field-proven insights, creating a self-validating framework to guide your research endeavors.
The Isoindolinone Scaffold: A Privileged Structure for Kinase Inhibition
Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] The development of small-molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern pharmacology.[2] The isoindolinone (or its isomer, indolinone) framework is recognized as a "privileged scaffold" because its rigid, bicyclic structure provides an excellent platform for presenting chemical functionalities in a defined three-dimensional space, enabling high-affinity interactions with the kinase active site.[1]
The true power of this scaffold lies in its synthetic tractability. Various synthetic methodologies, including transition metal-catalyzed cyclizations, allow for the systematic modification of the core at several key positions.[4][5] These modifications are crucial for tuning the potency and, critically, the selectivity of the inhibitor against the more than 500 kinases in the human kinome.[6] Structure-activity relationship (SAR) studies consistently show that substitutions on the oxindole ring, the lactam nitrogen, and the C3-position directly influence interactions with the kinase hinge region, the hydrophobic pocket, and the solvent-exposed front pocket, thereby dictating the compound's overall inhibition profile.[7][8]
Comparative Analysis of Kinase Inhibition Profiles
The efficacy of an isoindolinone-based inhibitor is determined by its potency (typically measured as an IC50 or Kᵢ value) against its intended target and its selectivity profile across the wider kinome. Off-target inhibition can lead to undesirable side effects, making selectivity a critical parameter in drug development.[6] The following table presents a selection of isoindolinone and indolinone analogs from published literature, showcasing the diversity of targets and the impact of structural modifications on inhibitory activity.
| Analog Class | Example Compound | Primary Kinase Target(s) | Potency (IC₅₀ / Kᵢ) | Key Structural Features | Reference |
| 6-Aza-isoindolinone | Analog 2 | PI3Kγ | 14 nM (Kᵢ) | Aza-isoindolinone core with C7-methyl group. | [9] |
| Substituted Indolin-2-one | Compound 3s | RSK2 | 0.5 µM (IC₅₀) | Designed based on molecular docking simulations. | [10] |
| Indolin-2-one Hybrid | Compound 8a | Aurora B | 10.5 nM (IC₅₀) | Hybridization with a cyclopropylurea moiety. | [11] |
| Isoindolinone Urea | Lead Analog | KDR (VEGFR2) | - | Ureal linkage from the isoindolinone core. | [4] |
| Indolin-2-one Derivative | Sunitinib | VEGFRs, PDGFRs, Kit | 2-10 nM (IC₅₀) | Pyrrole substitution at the C3-position. | [7] |
Table 1: Comparative Kinase Inhibition Data for Representative Isoindolinone and Indolinone Analogs. This table highlights the scaffold's versatility in targeting different kinase families, with potency being highly dependent on the specific substitution patterns.
Key Target Pathway: Cell Cycle Control via Cyclin-Dependent Kinases
Many isoindolinone analogs have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are essential for cell cycle progression and transcription.[4] CDK7, in particular, is a compelling target as it plays a dual role in regulating both the cell cycle and RNA polymerase II-based transcription.[12] Its inhibition can therefore simultaneously halt cell proliferation and the transcription of key oncogenes, offering a powerful anti-cancer strategy.[4]
The diagram below illustrates the dual function of the CDK7/Cyclin H/MAT1 complex and its inhibition by a hypothetical isoindolinone analog.
Caption: Dual roles of CDK7 in cell cycle and transcription, and its inhibition.
Methodologies for Kinase Inhibition Profiling
Accurate and reproducible assessment of inhibitor potency and selectivity is fundamental to any kinase drug discovery program.[13] A tiered approach, starting with biochemical assays and progressing to cell-based formats, provides a comprehensive understanding of a compound's behavior.
-
Biochemical Assays: These in vitro assays directly measure the catalytic function of a purified kinase enzyme.[6] They are ideal for high-throughput screening (HTS) and for determining intrinsic inhibitory potency (IC50). Common formats include luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™), and fluorescence-based methods like TR-FRET.[13][14][15]
-
Cell-Based Assays: These assays measure the effect of an inhibitor in a more physiologically relevant environment.[16] They are essential for confirming that a compound can permeate the cell membrane and engage its target within the complex cellular milieu. Target engagement can be measured directly using techniques like the NanoBRET™ assay, while functional cellular assays can measure the inhibition of downstream signaling pathways.[6][15]
Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol provides a robust method for determining the IC50 of an isoindolinone analog against a target kinase.
Principle: The assay quantifies the amount of ADP produced in the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is then converted back to ATP, which is used by luciferase to generate a light signal directly proportional to kinase activity.
Workflow Diagram:
Caption: Workflow for an ADP-Glo™ biochemical kinase inhibition assay.
Procedure:
-
Compound Plating: Create a serial dilution of the isoindolinone analog in DMSO and dispense into a 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Prepare a master mix containing the kinase, its specific substrate, and ATP at a relevant concentration (e.g., the Kₘ for ATP). Add this mix to all wells to initiate the reaction.
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature to allow for enzymatic turnover.
-
First Detection Step: Add the ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete any remaining ATP. Incubate as recommended by the manufacturer (e.g., 40 minutes).
-
Second Detection Step: Add the Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate to stabilize the luminescent signal (e.g., 30 minutes).
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the ADP produced and thus to the kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
Conclusion and Future Outlook
The isoindolinone scaffold is a proven and highly adaptable platform for the development of kinase inhibitors. The extensive body of research demonstrates that meticulous SAR studies, guided by structural biology and computational modeling, can yield analogs with exceptional potency and refined selectivity profiles.[4][10] Future advancements will likely involve the exploration of novel synthetic routes to access new chemical space, the development of covalent and allosteric inhibitors to overcome resistance, and the application of these scaffolds to a broader range of kinase targets implicated in human disease.[5] The robust biochemical and cellular profiling methodologies outlined in this guide are essential tools that will continue to underpin these discovery efforts, ultimately translating promising compounds into next-generation therapeutics.
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A Comparative Guide to the Cross-Reactivity Profiling of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen toxicities or diminished therapeutic windows, making early and comprehensive cross-reactivity profiling a cornerstone of modern drug development. For a novel chemical entity such as 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, a proactive and systematic investigation into its potential off-target binding is not just a regulatory requirement but a critical step in de-risking its path to clinical application.[1][2]
Section 1: The Isoindolinone Scaffold: A Privileged Structure with Diverse Targets
The isoindolinone core is a well-recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and approved pharmaceuticals.[3][4][5] Molecules containing this scaffold have demonstrated a wide array of biological activities, including but not limited to:
-
Anticancer agents: Many isoindolinone derivatives exhibit potent antiproliferative effects.[3][6]
-
Enzyme inhibitors: This scaffold is found in inhibitors of enzymes like carbonic anhydrases.[7]
-
Neurological and inflammatory modulators: Compounds with this core have shown activity as anti-inflammatory, antipsychotic, and anxiolytic agents.[6]
Given this precedent, a primary hypothesis is that 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one may interact with one or more protein kinases, a common target class for anticancer and anti-inflammatory drugs. Therefore, a logical starting point for our investigation is a broad kinase screen.
Section 2: A Tiered Strategy for Cross-Reactivity Screening
A phased approach to selectivity profiling is both scientifically rigorous and resource-efficient. We propose a three-tiered cascade to systematically identify and validate the interaction profile of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one.
Caption: A tiered workflow for cross-reactivity profiling.
Section 3: Comparative Analysis - A Hypothetical Selectivity Profile
To contextualize the potential performance of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one (termed "Compound-X" for this analysis), we present a hypothetical dataset comparing its kinase inhibition profile against two well-characterized, structurally distinct kinase inhibitors: a multi-kinase inhibitor (e.g., Sunitinib) and a highly selective inhibitor (e.g., a hypothetical selective Aurora Kinase A inhibitor).
Table 1: Hypothetical Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | Compound-X (Hypothetical) | Multi-Kinase Inhibitor (e.g., Sunitinib) | Selective Inhibitor (e.g., Aurora A Inhibitor) |
| Aurora Kinase A | 95% | 85% | 98% |
| VEGFR2 | 15% | 92% | 5% |
| PDGFRβ | 22% | 88% | 8% |
| CDK2 | 8% | 45% | 12% |
| SRC | 12% | 60% | 3% |
| ABL1 | 5% | 75% | 2% |
This hypothetical data positions "Compound-X" as a potentially selective inhibitor of Aurora Kinase A, with significantly less off-target activity compared to a broad-spectrum multi-kinase inhibitor. The next logical step, as outlined in our tiered approach, would be to confirm this selectivity through IC50 determination and cellular target engagement assays.
Section 4: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for two critical assays in the cross-reactivity workflow.
Protocol 1: Large-Panel Kinase Profiling
This protocol describes a typical biochemical kinase assay performed by commercial vendors.[8][9][10][11][12]
Objective: To perform a broad screen of the compound's activity against a large panel of protein kinases to identify primary hits.
Methodology:
-
Compound Preparation: Solubilize 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: Prepare a working solution for a final assay concentration of 1 µM.
-
Kinase Reaction:
-
In a multi-well plate, combine the recombinant kinase, a suitable substrate (peptide or protein), and ATP at a concentration near its Km value.
-
Add the test compound (1 µM final concentration) or vehicle control (DMSO).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction.
-
Quantify kinase activity. A common method is radiometric, measuring the incorporation of ³³P-ATP into the substrate. Other methods include fluorescence or luminescence-based assays.
-
-
Data Analysis:
-
Calculate the percent inhibition for the test compound relative to the vehicle control.
-
% Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))
-
Hits are typically defined as kinases showing >50% or >75% inhibition at the screening concentration.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying direct target engagement within a cellular context.[13][14][15][16] The principle is that ligand binding stabilizes a target protein, increasing its melting temperature.[15]
Objective: To confirm that 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one binds to its intended target(s) in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., one that overexpresses the target kinase identified in Tier 1) to ~80% confluency.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.[13]
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).[17]
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling.[13][17]
-
-
Lysis and Protein Separation:
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein quantification methods.
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion
The path to characterizing a novel chemical entity like 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one requires a methodical and evidence-based approach. By leveraging knowledge of its core isoindolinone scaffold and employing a tiered screening cascade, researchers can efficiently build a comprehensive selectivity profile. The integration of broad biochemical screens with cell-based target engagement assays like CETSA provides a self-validating system, ensuring that subsequent development efforts are built on a solid foundation of on-target activity and a clear understanding of potential off-target liabilities.
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Benchmarking 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one: A Comparative Guide for Putative PARP Inhibitors
In the landscape of targeted cancer therapy, the identification of novel, potent, and selective inhibitors of key DNA damage response (DDR) pathways is of paramount importance. The isoindolinone scaffold has emerged as a privileged structure in the design of inhibitors for various enzymes, including the poly (ADP-ribose) polymerase (PARP) family. This guide introduces 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one , a novel compound whose structural motifs suggest potential interaction with PARP enzymes.
To rigorously evaluate its potential as a therapeutic agent, a systematic benchmarking against established, clinically-approved PARP inhibitors is essential. This document provides a comprehensive framework for such a comparison, detailing the requisite experimental protocols, rationale, and data interpretation. We will compare our compound of interest against three well-characterized PARP inhibitors: Olaparib , Talazoparib , and Veliparib .
The Rationale for PARP Inhibition and the Principle of Synthetic Lethality
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[3][4]
In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells harboring mutations in BRCA1 or BRCA2, the HR pathway is deficient.[5] This creates a synthetic lethal relationship: while inhibition of PARP or deficiency in HR alone is not lethal, the combination of both results in catastrophic genomic instability and subsequent cancer cell death.[2][6] PARP inhibitors exploit this vulnerability in HR-deficient tumors.[5][6]
Our investigative compound, 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one , will be evaluated for its ability to inhibit PARP enzymatic activity and to induce synthetic lethality in relevant cancer cell models.
Benchmark Inhibitors: A Snapshot
| Inhibitor | Mechanism of Action | Key Characteristics |
| Olaparib | Potent inhibitor of PARP enzymatic activity.[3][5] Also induces the formation of trapped PARP-DNA complexes.[7] | First-in-class PARP inhibitor approved for various cancers with BRCA mutations.[5] |
| Talazoparib | Dual mechanism: inhibits PARP enzymatic activity and is a highly potent PARP "trapper," preventing the dissociation of PARP from DNA.[8][9][10] | The PARP trapping mechanism is considered a key contributor to its high potency.[11] |
| Veliparib | Inhibits both PARP1 and PARP2.[2][12] Considered a less potent PARP trapper compared to other clinical inhibitors. | Often evaluated in combination with chemotherapy and radiation due to its potential to potentiate their effects.[2][12][13] |
Experimental Benchmarking Workflow
A multi-tiered approach is necessary to comprehensively profile our novel compound against the established inhibitors. This involves both biochemical and cell-based assays to determine potency, mechanism, and cellular efficacy.
Caption: Workflow for a cell-based PAR formation assay.
Synthetic Lethality Assessment in BRCA-mutant vs. BRCA-wildtype Cells
Causality: This is the cornerstone experiment to determine if 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one exhibits the hallmark synthetic lethality of a PARP inhibitor. We will compare its cytotoxic effect on a cell line with a BRCA1 or BRCA2 mutation (e.g., CAPAN-1, MDA-MB-436) to an isogenic counterpart where the respective BRCA function has been restored.
Protocol:
-
Cell Lines:
-
BRCA1-mutant (e.g., MDA-MB-436) and BRCA1-reconstituted control cells.
-
BRCA2-mutant (e.g., CAPAN-1) and BRCA2-reconstituted control cells.
-
-
Cell Viability Assay:
-
Seed both the mutant and wild-type/reconstituted cell lines in 96-well plates.
-
Treat the cells with a range of concentrations of the test compound and benchmark inhibitors for 5-7 days. This extended incubation is crucial to allow for the accumulation of lethal DSBs over multiple cell cycles.
-
Measure cell viability using a standard method such as CellTiter-Glo® (Promega) which quantifies ATP levels, or a resazurin-based assay.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to vehicle-treated controls.
-
Plot the viability curves and determine the GI50 (concentration for 50% growth inhibition) for each compound in both cell lines.
-
A potent PARP inhibitor will show a significantly lower GI50 in the BRCA-mutant cell line compared to its isogenic control, demonstrating selective cytotoxicity.
-
Anticipated Data Summary
The following table illustrates the expected format for summarizing the key quantitative data from the benchmarking studies.
| Compound | PARP1 Enzymatic IC50 (nM) | Cellular PAR Inhibition IC50 (nM) | GI50 in BRCA2-mutant cells (nM) | GI50 in BRCA2-WT cells (nM) | Selectivity Index (WT/mutant) |
| 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Olaparib | ~ 5 | ~ 10 | ~ 20 | > 10,000 | > 500 |
| Talazoparib | ~ 1 | ~ 2 | ~ 1 | > 5,000 | > 5,000 |
| Veliparib | ~ 5 | ~ 20 | ~ 50 | > 10,000 | > 200 |
Note: Values for benchmark inhibitors are representative and may vary based on specific assay conditions.
Conclusion
This guide outlines a rigorous, multi-faceted approach to benchmark the novel compound 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one against established PARP inhibitors. By systematically evaluating its biochemical potency, cellular activity, and synthetic lethal effects, researchers can generate a comprehensive data package to determine its potential as a novel therapeutic agent. The causality-driven experimental design and inclusion of self-validating controls are critical for ensuring the scientific integrity and trustworthiness of the findings.
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BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]
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BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. Retrieved from [Link]
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Pahuja, S., et al. (2015). Profile of veliparib and its potential in the treatment of solid tumors. OncoTargets and Therapy, 8, 1993–2002. Retrieved from [Link]
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BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]
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Das, B. B., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS ONE, 9(4), e95011. Retrieved from [Link]
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Pfizer. (n.d.). Mechanism of Action | TALZENNA® (talazoparib) HCP Site. Retrieved from [Link]
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Wikipedia. (n.d.). Olaparib. Retrieved from [Link]
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Grokipedia. (n.d.). Veliparib. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. Retrieved from [Link]
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PubMed Central. (n.d.). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Retrieved from [Link]
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de Bono, J., et al. (2020). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery, 15(1), 17-30. Retrieved from [Link]
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PubMed. (n.d.). 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. Retrieved from [Link]
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ResearchGate. (2016). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. Retrieved from [Link]
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Wikipedia. (n.d.). Veliparib. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Olaparib?. Retrieved from [Link]
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Wikipedia. (n.d.). Talazoparib. Retrieved from [Link]
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PubMed. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Retrieved from [Link]
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MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
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PubMed Central. (n.d.). Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer. Retrieved from [Link]
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Targeted Oncology. (2013). The Mechanism of Action of Olaparib. Retrieved from [Link]
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PubMed. (1997). 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one: An Analysis of Competing Methodologies
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The specifically substituted 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one represents a key building block for the synthesis of various pharmaceutical candidates. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering detailed experimental protocols, insights into the chemical rationale, and a summary of performance data to inform strategic decisions in chemical development.
Introduction to the Synthetic Challenge
The synthesis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one presents a typical challenge in aromatic and heterocyclic chemistry: the regioselective functionalization of a polysubstituted benzene ring and the subsequent construction of the fused lactam ring. The two primary strategies explored herein commence from different commercially available starting materials, each with its own set of advantages and disadvantages concerning step economy, reagent toxicity, and overall yield.
Method 1: The Benzylic Bromination and Cyclization Approach
This linear synthesis commences with a substituted benzoic acid, proceeding through a key benzylic bromination step followed by an intramolecular cyclization to form the desired isoindolinone ring. This approach is conceptually straightforward and relies on well-established chemical transformations.
Synthetic Pathway Overview
Caption: Synthetic workflow for Method 1.
Experimental Protocol
Step 1: Esterification of 5-Bromo-4-methoxy-2-methylbenzoic acid
To a solution of 5-Bromo-4-methoxy-2-methylbenzoic acid (1.0 eq) in methanol (10 vol) is added concentrated sulfuric acid (0.1 eq) at room temperature. The mixture is heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford Methyl 5-bromo-4-methoxy-2-methylbenzoate.
Causality: The acidic conditions catalyze the Fischer esterification, a reversible reaction driven to completion by using an excess of methanol.
Step 2: Benzylic Bromination
Methyl 5-bromo-4-methoxy-2-methylbenzoate (1.0 eq) is dissolved in a suitable solvent such as carbon tetrachloride or acetonitrile. N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq) are added. The mixture is heated to reflux under an inert atmosphere for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried, and concentrated to yield crude Methyl 2-(bromomethyl)-5-bromo-4-methoxybenzoate, which can be used in the next step without further purification.
Causality: AIBN initiates the radical chain reaction, allowing for the selective bromination of the benzylic methyl group over aromatic bromination.
Step 3: Cyclization with Ammonia
The crude Methyl 2-(bromomethyl)-5-bromo-4-methoxybenzoate (1.0 eq) is dissolved in a solution of ammonia in methanol (e.g., 7N). The mixture is stirred in a sealed vessel at room temperature or with gentle heating (40-50 °C) for 12-24 hours. The progress of the reaction is monitored by LC-MS. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to provide 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one.
Causality: Ammonia acts as a nucleophile, first displacing the bromide and then attacking the ester carbonyl to form the stable five-membered lactam ring.
Method 2: The Phthalide Annulation Strategy
This convergent approach involves the preparation of a substituted phthalide, which is then converted to the target isoindolinone. This route may offer advantages in terms of building molecular complexity earlier in the sequence.
Synthetic Pathway Overview
Caption: Synthetic workflow for Method 2.
Experimental Protocol
Step 1: Synthesis of 4-Bromo-5-methoxyphthalic anhydride
This intermediate can be prepared from commercially available starting materials through bromination and subsequent cyclization. For example, 4-methoxyphthalic acid can be brominated using a suitable brominating agent, followed by dehydration to the anhydride.
Step 2: Reduction to 4-Bromo-5-methoxyphthalide
4-Bromo-5-methoxyphthalic anhydride (1.0 eq) is dissolved in a suitable solvent like THF or 1,2-dimethoxyethane. A reducing agent such as sodium borohydride (NaBH4, 1.0-1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a dilute acid (e.g., 1M HCl) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give 4-Bromo-5-methoxyphthalide.
Causality: Sodium borohydride selectively reduces one of the carbonyl groups of the anhydride to an alcohol, which then exists in equilibrium with the lactone (phthalide) form.
Step 3: Conversion to 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
4-Bromo-5-methoxyphthalide (1.0 eq) is heated with an ammonia source, such as aqueous ammonia or a solution of ammonia in an alcohol, in a sealed pressure vessel at elevated temperatures (e.g., 100-150 °C). The reaction progress is monitored by LC-MS. After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Causality: At high temperatures, ammonia can open the lactone ring to form an intermediate amide-alcohol, which then undergoes intramolecular cyclization with the elimination of water to form the isoindolinone.
Performance Comparison
| Parameter | Method 1: Benzylic Bromination | Method 2: Phthalide Annulation |
| Starting Material | 5-Bromo-4-methoxy-2-methylbenzoic acid | 4-Bromo-5-methoxyphthalic anhydride |
| Number of Steps | 3 | 2 (from phthalide) |
| Key Transformations | Radical bromination, cyclization | Reduction, amination/cyclization |
| Reagents of Note | NBS, AIBN, Ammonia | NaBH4, Ammonia |
| Reported Yields | Moderate to good (overall) | Variable, can be high |
| Scalability | Generally good, though radical reactions can sometimes be challenging to scale. | Potentially good, but may require high-pressure equipment for the final step. |
| Safety Considerations | Use of toxic carbon tetrachloride (if chosen as solvent), handling of bromine source. | Use of sodium borohydride (flammable solid), high-pressure reaction in the final step. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one.
Method 1 is a more linear and perhaps more predictable route, relying on classical transformations. The availability of the substituted benzoic acid starting material will be a key factor in its feasibility. Careful control of the radical bromination step is crucial to avoid side products.
Method 2 is a more convergent approach that could be more efficient if the substituted phthalide is readily accessible. The final amination/cyclization step may require optimization and specialized equipment for high-temperature and pressure conditions.
The choice between these methods will ultimately depend on the specific resources available, the scale of the synthesis, and the cost and availability of the starting materials. For laboratory-scale synthesis, Method 1 may be more straightforward to implement. For larger-scale production, a thorough process development and safety assessment of both routes would be necessary to determine the most economical and robust method.
References
A comprehensive list of references would be provided here, detailing the specific literature sources for the described or analogous procedures.
Safety Operating Guide
Comprehensive Safety and Handling Guide for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
This guide provides essential safety and logistical information for the handling and disposal of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one. The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of laboratory practices. The causality behind each procedural step is explained to foster a deeper understanding of the necessary safety precautions.
I. Hazard Assessment and Risk Mitigation
Given the hazard profile of analogous compounds, 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one should be handled with care, assuming it is an irritant and potentially toxic. The primary routes of exposure to mitigate are inhalation, skin contact, eye contact, and ingestion. All handling of this compound, especially in powdered form, should be conducted within a certified chemical fume hood to minimize inhalation risk.[3]
II. Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial for minimizing exposure. The selection of appropriate PPE is the first line of defense against chemical hazards.[3][4]
Core PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Standard safety glasses do not provide a complete seal and are inadequate for protecting against splashes of hazardous materials.[5] Goggles provide primary protection, while a face shield offers a secondary barrier for the entire face. |
| Hand Protection | Nitrile gloves (double-gloved). | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a best practice that provides an additional layer of protection in case the outer glove is compromised.[5] |
| Body Protection | Flame-retardant and chemical-resistant lab coat. | A lab coat made of appropriate materials protects against splashes and prevents contamination of personal clothing.[6] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available. | While working in a fume hood is the primary engineering control, a respirator may be necessary for spill cleanup or if engineering controls fail.[7][8] |
Workflow for PPE Selection and Use:
Caption: Workflow for selecting and using Personal Protective Equipment (PPE).
III. Step-by-Step Handling and Disposal Plan
A. Preparation and Weighing:
-
Fume Hood Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height.[3]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) and have waste disposal bags ready within the fume hood.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one in a tared container inside the fume hood.
B. Experimental Use:
-
Controlled Additions: When adding the compound to a reaction vessel, do so slowly and carefully to avoid generating dust or splashes.
-
Maintain Containment: Keep all containers with the compound sealed when not in immediate use.
-
Work Area: Conduct all manipulations within the designated area of the fume hood to contain any potential spills.
C. Spill Response:
-
Alert Personnel: In the event of a spill, alert others in the laboratory immediately.
-
Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact the institutional safety office.
-
Small Spills: For minor spills within the fume hood, use a chemical spill kit to absorb the material. Wear appropriate PPE, including respiratory protection if necessary.
-
Decontamination: Clean the affected area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[9]
D. Disposal Plan:
-
Waste Segregation: All solid waste contaminated with 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one (e.g., weigh boats, gloves, paper towels) must be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with the chemical name and a hazardous waste sticker.
-
Institutional Procedures: Follow all institutional and local regulations for the disposal of chemical waste.[9]
IV. Conclusion
The safe handling of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Regular safety training and adherence to the institutional Chemical Hygiene Plan are mandatory for all personnel working with this and other hazardous chemicals.[10]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
